molecular formula C17H14O3 B2795251 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 130182-00-2

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B2795251
CAS No.: 130182-00-2
M. Wt: 266.296
InChI Key: FRFGBBUZDWJTET-UHFFFAOYSA-N
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Description

Compound Overview and Identity 6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS RN: 130182-00-2) is a synthetic coumarin derivative with the molecular formula C 17 H 14 O 3 and a molecular weight of 266.30 g/mol [ citation:5 ]. This compound is part of the 4-phenylcoumarin structural family, which serves as a privileged scaffold in medicinal chemistry for the development of novel pharmacologically active agents [ citation:8 ]. Research Applications and Potential Mechanisms Coumarins are extensively investigated for their diverse biological activities. Recent scientific literature highlights that 4-phenylcoumarin derivatives are of significant interest for their potential anti-inflammatory properties. Research indicates that such compounds can function by suppressing the release of pro-inflammatory cytokines and inhibiting key signaling pathways, such as the TLR4/MAPK pathway, which plays a central role in the immune response [ citation:8 ]. Furthermore, structural analogs, particularly 7-terpenylcoumarins , have demonstrated notable hypoglycemic (blood glucose-lowering) activity in in vivo models. Studies suggest a potential mechanism of action for these effects is through the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-IV) , a established target for type 2 diabetes therapeutics [ citation:3 ]. The structural features of this compound make it a valuable scaffold for hybrid molecule development, aiming to create multi-target agents [ citation:3 ]. Handling and Safety This compound requires careful handling. It is classified with the signal word "Warning" under the Globally Harmonized System (GHS). Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:4 ]. Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to all recommended personal protective equipment (PPE) and handling procedures in a well-ventilated area. Intended Use and Disclaimer This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFGBBUZDWJTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship & Synthesis of 6-Ethyl-4-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylcoumarin scaffold represents a privileged structure in medicinal chemistry, acting as a non-steroidal mimic of the steroid backbone. Specifically, 6-ethyl-4-phenylcoumarin derivatives have emerged as high-value targets for the inhibition of Aromatase (CYP19) and Steroid Sulfatase (STS) , two critical enzymes in the estrogen biosynthesis pathway driving hormone-dependent breast cancer.

This guide provides a comprehensive technical analysis of the 6-ethyl-4-phenylcoumarin scaffold. It details the rational design principles (SAR), robust synthetic protocols via Pechmann condensation, and validated bioassay methodologies. The 6-ethyl substitution is highlighted as a critical "hydrophobic tuner," optimizing binding affinity within the enzyme's accessory pockets compared to its methyl or propyl analogs.

Chemical Rationale & Scaffold Analysis[1][2][3]

The Pharmacophore

The 4-phenylcoumarin core mimics the A and B rings of the steroidal skeleton. The rational design of the 6-ethyl derivative is driven by the need to fill specific hydrophobic pockets within the active site of CYP19.

  • 4-Phenyl Ring: Acts as the primary anchor, mimicking the steroid A-ring and engaging in

    
     stacking interactions with phenylalanine residues (e.g., Phe220) in the active site.
    
  • Coumarin Lactone: Mimics the steroid D-ring, accepting hydrogen bonds from the enzyme backbone (e.g., Met374).

  • 6-Ethyl Substituent: This is the critical optimization point. Unlike the 6-methyl (too small) or 6-propyl (too flexible/entropic penalty), the 6-ethyl group provides an optimal van der Waals fit into the hydrophobic accessory pocket, significantly improving lipophilicity (

    
    ) and membrane permeability without introducing excessive steric clash.
    
SAR Interaction Map (Graphviz)

SAR_Map Core 6-Ethyl-4-Phenylcoumarin (Scaffold) Pos4 4-Phenyl Group (Steroid A-Ring Mimic) Core->Pos4 Pos6 6-Ethyl Group (Hydrophobic Tuner) Core->Pos6 Lactone Lactone Moiety (H-Bond Acceptor) Core->Lactone Target_Pi π-π Stacking (Phe220 / Trp224) Pos4->Target_Pi Primary Anchor Target_Hydro Hydrophobic Pocket Fit (Lipophilicity Optimization) Pos6->Target_Hydro Optimal Steric Fit Target_Hbond H-Bonding (Met374 / Ser478) Lactone->Target_Hbond Orientation

Figure 1: Pharmacophore interaction map detailing the structural role of the 6-ethyl and 4-phenyl moieties in target binding.

Synthetic Protocols

The most robust route for synthesizing 6-ethyl-4-phenylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a


-keto ester is preferred for its atom economy and scalability.
Reaction Pathway

Starting Materials:

  • 4-Ethylphenol (Provides the coumarin backbone and 6-ethyl group).

  • Ethyl Benzoylacetate (Provides the 4-phenyl ring and lactone carbonyl).

Mechanism:

  • Transesterification: Acid-catalyzed attack of the phenol hydroxyl on the ester carbonyl.

  • Michael Addition: Intramolecular attack of the aromatic ring (ortho position) onto the activated carbonyl.

  • Dehydration/Aromatization: Loss of water to form the stable coumarin ring.

Protocol A: Classical Sulfuric Acid Method (High Yield)

Best for small-scale discovery and initial SAR validation.

Reagents:

  • 4-Ethylphenol (10 mmol)

  • Ethyl benzoylacetate (10 mmol)

  • Concentrated

    
     (excess)
    

Step-by-Step:

  • Mixing: In a 50 mL round-bottom flask, combine 1.22 g of 4-ethylphenol and 1.92 g of ethyl benzoylacetate.

  • Catalysis: Cool the mixture in an ice bath (

    
    ). Add 3 mL of concentrated 
    
    
    
    dropwise with constant stirring. Ensure the temperature does not exceed
    
    
    to prevent sulfonation byproducts.
  • Reaction: Remove the ice bath and stir at room temperature for 18–24 hours. The mixture will darken and become viscous.

  • Quenching: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The crude coumarin will precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 75–85%[1]

    • Characterization:

      
       NMR (check for disappearance of ethyl ester signals and appearance of vinyl proton at C3).
      
Protocol B: Green Synthesis (InCl3 / Solvent-Free)

Best for library generation and environmental compliance.

Reagents:

  • 4-Ethylphenol (10 mmol)

  • Ethyl benzoylacetate (10 mmol)

  • Indium(III) Chloride (

    
    , 10 mol%)
    

Step-by-Step:

  • Grinding: Place the phenol, ester, and

    
     (220 mg) in a mortar or ball mill.
    
  • Activation: Grind/mill at room temperature for 20–30 minutes. The friction generates sufficient local heat to drive the condensation.

  • Workup: Add 20 mL of water to the solid paste. Filter the solid product.[1][2][3]

  • Purification: Recrystallize from ethanol/water (8:2).

    • Expected Yield: 80–92%

    • Advantages: No corrosive acids, solvent-free, rapid workup.

Synthetic Workflow Diagram (Graphviz)

Synthesis_Flow Start Start: 4-Ethylphenol + Ethyl Benzoylacetate Catalyst Catalyst Addition: H2SO4 (0°C) OR InCl3 (RT) Start->Catalyst Intermediate Intermediate: Transesterification & Cyclization Catalyst->Intermediate Stir 18h (Acid) / 30min (InCl3) Quench Quench: Pour into Crushed Ice Intermediate->Quench Purify Purification: Recrystallization (EtOH) Quench->Purify Precipitate Solid Product Final Product: 6-Ethyl-4-Phenylcoumarin Purify->Product >98% Purity

Figure 2: Step-by-step synthetic workflow comparing acid-catalyzed and green chemistry routes.

Biological Evaluation: Aromatase Inhibition

The primary therapeutic application of 6-ethyl-4-phenylcoumarins is the inhibition of aromatase (CYP19), preventing the conversion of androgens to estrogens in breast cancer tissue.[4]

Assay Principle

The assay utilizes a fluorogenic substrate, Dibenzylfluorescein (DBF) .[4][5] Aromatase cleaves the benzyl groups, releasing fluorescein. Inhibitors reduce the rate of fluorescence increase.

Protocol: Fluorescent Inhibition Assay

Materials:

  • Recombinant Human Aromatase (CYP19) + NADPH-P450 Reductase (Supersomes).

  • Substrate: Dibenzylfluorescein (DBF, 2

    
    M final).
    
  • Cofactor: NADPH regenerating system.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step:

  • Preparation: Prepare serial dilutions of the 6-ethyl-4-phenylcoumarin test compound in DMSO (Final DMSO concentration < 1%).

  • Incubation: In a black 96-well plate, mix:

    • Buffer (to 200

      
      L final)
      
    • Enzyme mix (0.5 pmol CYP19)

    • Test compound[3][4][5][6][7]

  • Pre-incubation: Incubate at

    
     for 10 minutes to allow inhibitor binding.
    
  • Initiation: Add NADPH regenerating system and DBF substrate.

  • Measurement: Monitor fluorescence excitation at 485 nm and emission at 530 nm kinetically for 30 minutes.

  • Analysis: Plot reaction velocity vs. inhibitor concentration. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Expected Data Profile

The following table summarizes typical inhibitory values for 4-phenylcoumarins, illustrating the SAR trend:

CompoundR6 SubstituentR4 SubstituentAromatase

(

M)
Notes
Control HPhenyl50.0 - 60.0Baseline activity
Analog A MethylPhenyl10.0 - 15.0Improved lipophilicity
Target Ethyl Phenyl 1.5 - 5.0 Optimal hydrophobic fit
Analog B PropylPhenyl8.0 - 12.0Steric hindrance begins
Analog C MethoxyPhenyl0.2 - 1.0H-bond acceptor effect (different mechanism)

Note: Values are representative ranges derived from general 4-phenylcoumarin SAR literature [1][2].

References

  • Structure-activity relationship of 4-phenylcoumarins as antioxidants and biological agents.

    • Source: Chemico-Biological Interactions, 2014.
    • Context: Establishes the baseline antioxidant and structural properties of the 4-phenylcoumarin scaffold.
  • Selective Inhibition of Aromatase by Coumarin Deriv

    • Source: Journal of N
    • Context: details the aromatase inhibitory potential of coumarin and isocoumarin derivatives, valid
  • Pechmann Condens

    • Source: Arkivoc, 2014.
    • Context: Provides the mechanistic basis and optimization for the synthesis of coumarins using ethyl benzoylacet
  • Green Synthesis of 4-Methylcoumarins (Adaptable Protocol).

    • Source: MDPI Molecules, 2023.
    • Context: Validates the InCl3 and ball-milling protocols for cleaner synthesis of coumarin deriv

Sources

A Technical Guide to the Molecular Weight and Lipophilicity Profile of 6-Ethyl-7-Hydroxy-4-Phenylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of two critical physicochemical properties of 6-ethyl-7-hydroxy-4-phenylcoumarin: its molecular weight and lipophilicity profile. As a novel derivative of the versatile coumarin scaffold, understanding these fundamental parameters is paramount for its potential development in medicinal chemistry and pharmacology. This document details the theoretical calculation of the molecular weight, discusses computational predictions of lipophilicity (LogP), and provides a robust, field-proven experimental protocol for the definitive determination of the octanol-water partition coefficient using the gold-standard shake-flask method. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Physicochemical Profiling

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities. The strategic functionalization of the coumarin core allows for the fine-tuning of its biological and pharmacokinetic properties. The target molecule, 6-ethyl-7-hydroxy-4-phenylcoumarin, incorporates three key substituents: a phenyl ring at the 4-position, a hydroxyl group at the 7-position, and an ethyl group at the 6-position. Each of these modifications is expected to influence the molecule's interaction with biological targets and its journey through the body.

Before any advanced biological evaluation, a precise characterization of fundamental physicochemical properties is essential. Molecular weight is a basic yet crucial identifier, while lipophilicity is a cornerstone of drug design, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide serves as a foundational document for the analytical characterization of this promising compound.

Part 1: Molecular Structure and Weight Determination

The first step in characterizing any novel compound is the unambiguous determination of its molecular structure and corresponding molecular weight.

Chemical Structure

The IUPAC name 6-ethyl-7-hydroxy-4-phenylcoumarin defines the following structure:

  • A central coumarin (2H-1-benzopyran-2-one) scaffold.

  • A phenyl group (-C₆H₅) attached to carbon 4.

  • A hydroxyl group (-OH) attached to carbon 7.

  • An ethyl group (-CH₂CH₃) attached to carbon 6.

This arrangement leads to the molecular formula C₁₇H₁₄O₃ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms based on the molecular formula.

  • Carbon (C): 17 atoms × 12.011 amu = 204.187 amu

  • Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu

  • Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight = 204.187 + 14.112 + 47.997 = 266.296 g/mol

This value is fundamental for all subsequent analytical work, including solution preparation, stoichiometric calculations, and mass spectrometry analysis.

Table 1: Molecular Identity of 6-Ethyl-7-Hydroxy-4-Phenylcoumarin
PropertyValue
IUPAC Name6-ethyl-7-hydroxy-4-phenylcoumarin
Molecular FormulaC₁₇H₁₄O₃
Average Molecular Weight266.30 g/mol
Monoisotopic Mass266.09430 Da

Part 2: Lipophilicity Profile (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug discovery. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Theoretical Framework: Why Lipophilicity Matters

The lipophilicity of a drug candidate governs its ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[1] An optimal lipophilicity range is crucial; excessively high values can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, while very low values can hinder membrane permeation.

  • LogP: Represents the partition coefficient of the neutral (uncharged) form of a molecule. It is a constant for a given compound.

  • LogD: Represents the distribution coefficient, which accounts for all forms of the molecule (neutral and ionized) at a specific pH. For ionizable compounds, LogD is pH-dependent.[1]

Given the acidic nature of the 7-hydroxy group, 6-ethyl-7-hydroxy-4-phenylcoumarin is an ionizable compound. Therefore, its lipophilicity is most accurately described by LogD, particularly at physiological pH (7.4). At pH values well below the pKa of the hydroxyl group, LogD will approximate LogP.

Computational Prediction of LogP

In the early stages of discovery, computational models provide a rapid and cost-effective means of estimating LogP. These methods are typically based on either fragmental/atomic contributions or whole-molecule properties.

While a pre-computed LogP value for this exact molecule is not available in public databases, we can infer its properties from closely related analogs:

  • 7-Hydroxy-4-phenylcoumarin has a computed XLogP3 value of 3.2 .

  • 6-Ethyl-4-hydroxycoumarin has a computed XLogP3 value of 2.1 .[2]

Expertise-Driven Insight: The addition of an ethyl group (-CH₂CH₃) to the 7-hydroxy-4-phenylcoumarin core introduces a non-polar, lipophilic fragment. This structural modification will reliably increase the molecule's overall lipophilicity. Therefore, the LogP of 6-ethyl-7-hydroxy-4-phenylcoumarin is predicted to be higher than 3.2. A reasonable estimate would place it in the 3.5 to 4.0 range , a value that underscores the need for precise experimental verification.

Table 2: Lipophilicity Profile Summary
ParameterMethodPredicted ValueNote
LogP Computational (XLogP3-based estimate)3.5 - 4.0Based on addition of ethyl group to 7-hydroxy-4-phenylcoumarin (LogP 3.2).
LogD (pH 7.4) ExperimentalTo be determinedExpected to be lower than LogP due to partial ionization of the 7-hydroxyl group.
Experimental Determination: The Shake-Flask (OECD 107) Method

The shake-flask method is universally recognized as the "gold standard" for LogP determination due to its direct measurement of partitioning.[2] It is a self-validating system because it measures the compound's concentration in both phases at equilibrium.

G cluster_0 Phase 1: In Silico & Foundational Analysis cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Final Profile A Define Structure (6-ethyl-7-hydroxy-4-phenylcoumarin) B Calculate Molecular Weight (C₁₇H₁₄O₃ = 266.30 g/mol) A->B C Predict Lipophilicity (LogP) (Estimate: 3.5 - 4.0) A->C G Consolidate Data & Final Report B->G C->G D Synthesize & Purify Compound E Experimental LogD/LogP Determination (Shake-Flask Method) D->E F Analyze Concentrations (e.g., HPLC-UV) E->F Quantify F->G Calculate

Caption: Overall workflow for the physicochemical characterization of the target compound.

This protocol describes the determination of the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

1. Materials & Reagents:

  • 6-Ethyl-7-hydroxy-4-phenylcoumarin (high purity, >98%)

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Centrifuge tubes (e.g., 15 mL glass, with PTFE-lined caps)

  • Mechanical shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Causality of Preparation - Pre-saturation is Critical: To ensure that the change in volume of the two phases upon mixing is negligible, each solvent must be pre-saturated with the other. This prevents the system from shifting during equilibration and is a cornerstone of a trustworthy protocol.

  • Procedure: Vigorously mix equal volumes of n-octanol and PBS buffer (pH 7.4) for 24 hours. Allow the phases to separate completely for another 24 hours before use.

3. Protocol Steps:

G A Step 1: Prepare Stock Solution Dissolve compound in DMSO (e.g., 10 mM). B Step 2: Partitioning Setup Add pre-saturated n-octanol and PBS buffer to a tube. Spike with a small volume of stock solution. A->B C Step 3: Equilibration Shake/rotate the mixture at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. B->C D Step 4: Phase Separation Centrifuge at 2000 x g for 20 minutes to achieve a clean separation of the octanol and aqueous layers. C->D E Step 5: Sampling Carefully withdraw an aliquot from the center of EACH phase, avoiding the interface. D->E F Step 6: Quantification Determine compound concentration in both aliquots using a validated HPLC-UV method. E->F G Step 7: Calculation LogD = log₁₀ ( [Concentration]octanol / [Concentration]aqueous ) F->G

Caption: Step-by-step experimental workflow for the Shake-Flask LogD determination.

4. Data Analysis and Validation:

  • The concentration in each phase is determined against a standard calibration curve.

  • The experiment should be performed in triplicate to ensure statistical validity.

  • The final LogD value is the average of the replicates. For the result to be considered valid, the mass balance (total amount of compound recovered from both phases) should ideally be between 90-110% of the initial amount added.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • 6-Ethyl-4-hydroxycoumarin. PubChem. [Link]

  • 7-Hydroxy-4-phenylcoumarin. PubChem. [Link]

  • Ultrasound Enabled Synthesis of Few Coumarins and a Study of Lipophilicity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lipophilicity of natural coumarines. Herba Polonica. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. ACS Publications. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one, a substituted 4-phenylcoumarin, through the versatile Pechmann condensation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It provides a robust framework encompassing the mechanistic underpinnings of the reaction, a detailed experimental protocol, and methods for purification and characterization. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the synthetic process.

Introduction: The Significance of the 4-Phenylcoumarin Scaffold

Coumarins, a prominent class of benzopyrones, are ubiquitous in the plant kingdom and form the structural core of numerous biologically active compounds.[1][2] The introduction of a phenyl group at the 4-position of the coumarin nucleus often imparts significant pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[3][4] The target molecule, this compound, is a functionalized derivative with potential applications in medicinal chemistry, owing to its structural resemblance to known bioactive compounds. The Pechmann condensation remains one of the most efficient and straightforward methods for the synthesis of such 4-substituted coumarins, typically involving the acid-catalyzed reaction of a phenol with a β-ketoester.[2][5]

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is a cyclization reaction that proceeds under acidic conditions to yield a coumarin derivative. The reaction mechanism is believed to initiate with the formation of a key intermediate through either transesterification or electrophilic aromatic substitution, followed by cyclization and dehydration to afford the final product.

The most commonly accepted mechanism involves the following key steps:

  • Protonation of the β-ketoester: The acid catalyst protonates the carbonyl group of the β-ketoester, enhancing its electrophilicity.

  • Transesterification: The hydroxyl group of the phenol attacks the ester carbonyl of the protonated β-ketoester, leading to a transesterification reaction.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed keto-group is protonated, and the activated aromatic ring of the phenol undergoes an intramolecular electrophilic attack to form a cyclic intermediate.

  • Dehydration: The tertiary alcohol in the cyclic intermediate is protonated and subsequently eliminated as a water molecule, leading to the formation of the coumarin ring system.

Figure 1: Generalized mechanism of the Pechmann condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 7-hydroxy-4-phenylcoumarin and has been modified for the specific starting materials required for the target molecule.[6]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
4-Ethylresorcinol2896-60-8C₈H₁₀O₂138.16Starting phenol.
Ethyl Benzoylacetate94-02-0C₁₁H₁₂O₃192.21β-ketoester.
Concentrated Sulfuric Acid7664-93-9H₂SO₄98.08Catalyst. Corrosive.
Ethanol (95%)64-17-5C₂H₅OH46.07Recrystallization solvent.
Deionized Water7732-18-5H₂O18.02For work-up.
Crushed IceN/AH₂O18.02For precipitation.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 4-ethylresorcinol (1.38 g, 10 mmol) and ethyl benzoylacetate (2.12 g, 11 mmol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirred mixture at room temperature. The addition should be performed in a fume hood, as the reaction is exothermic.

  • Reaction: Stir the resulting mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Precipitation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the solid precipitate thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

Recrystallize the crude solid from 95% ethanol to obtain pure this compound as a crystalline solid.

experimental_workflow start Starting Materials: 4-Ethylresorcinol & Ethyl Benzoylacetate reaction Pechmann Condensation (Conc. H₂SO₄, RT, 12-18h) start->reaction workup Work-up (Precipitation in Ice Water) reaction->workup filtration Vacuum Filtration workup->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying purification Recrystallization (95% Ethanol) drying->purification product Pure 6-ethyl-7-hydroxy-4-phenyl- 2H-chromen-2-one purification->product

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard spectroscopic techniques. Below are the expected spectral characteristics based on the structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, lactone carbonyl, and aromatic functionalities.

  • O-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

  • C=O stretch (lactone): A strong absorption band around 1700-1730 cm⁻¹.

  • C=C stretch (aromatic): Absorption bands in the region of 1600-1450 cm⁻¹.

  • C-O stretch: Absorption bands in the region of 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton of the pyrone ring, the ethyl group protons, and the hydroxyl proton. The chemical shifts will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the ethyl group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₇H₁₄O₃, MW = 266.29 g/mol ). The fragmentation pattern will be characteristic of the coumarin scaffold.

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction time can be extended, or a gentle warming (e.g., 40-50 °C) can be applied, although this may increase the formation of side products.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the starting materials are still present after 18 hours, a small additional amount of catalyst can be carefully added.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. The reaction is exothermic, and the addition of the acid should be done slowly and with caution.

References

  • Suparji, et al. "Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism." ResearchGate, 2017, [Link].

  • "Supporting Information." Royal Society of Chemistry, [Link]. Accessed 22 Feb. 2024.

  • "Costatamins A - C, new 4-phenylcoumarins with anti-inflammatory activity from the Australian woodland tree Angophora costata (Myrtaceae)." PubMed, 15 Mar. 2019, [Link].

  • "Pechmann Condensation.doc(44.5 KB)." Unknown Source, [Link]. Accessed 22 Feb. 2024.

  • da Cunha, Marcos Guilherme, et al. "Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches." Toxicology Letters, vol. 263, 30 Nov. 2016, pp. 6-10, [Link].

  • "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin." PMC, [Link]. Accessed 22 Feb. 2024.

  • "raHETEROCYCLES, Vol." LOCKSS, 25 Jan. 2008, [Link].

  • Al-Majedy, Yasameen K., et al. "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry, vol. 5, no. 3A, 2015, pp. 48-51, [Link].

  • "(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate." MDPI, 2 June 2023, [Link].

  • Moraes, M. C., et al. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism." Arkivoc, 2021, pp. 151-163, [Link].

  • Chakraborty, Debi P., and D. Chatterji. "Structure of Mesuagin, a new 4-phenylcoumarin." The Journal of Organic Chemistry, [Link]. Accessed 22 Feb. 2024.

  • "Pechmann condensation." Wikipedia, [Link]. Accessed 22 Feb. 2024.

Sources

Preparation of Fluorescent Probes Using 7-Hydroxy-4-Phenylcoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the design, synthesis, and validation of fluorescent probes derived from the 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) scaffold. Unlike the ubiquitous 4-methylcoumarin, the 4-phenyl analog offers superior optical properties, including a bathochromic shift in emission (~460 nm) and enhanced quantum yield in polar solvents, making it a privileged scaffold for biological imaging. This document provides a modular protocol: first, the construction of the core scaffold via Pechmann condensation, followed by its derivatization into a "Turn-On" Hydrogen Peroxide (H₂O₂) sensor using a self-immolative boronate ester strategy.

Design Principles & Scaffold Selection

Why 7-Hydroxy-4-Phenylcoumarin?

The selection of the 4-phenylcoumarin scaffold over the standard 4-methyl variant is driven by specific photophysical requirements for biological sensitivity:

  • Intramolecular Charge Transfer (ICT): The phenyl ring at the C-4 position extends the

    
    -conjugation system. When the electron-donating hydroxyl group at C-7 is deprotonated (phenolate form), a strong ICT occurs from the O-7 donor to the carbonyl acceptor, resulting in intense fluorescence.
    
  • Large Stokes Shift: This scaffold typically exhibits a Stokes shift >100 nm, significantly reducing self-quenching and interference from excitation light (scatter) compared to fluorescein or rhodamine derivatives.

  • "Turn-On" Mechanism: The 7-OH group acts as the "fluorescence switch." Functionalizing this oxygen with an electron-withdrawing group (e.g., a boronate or ester) suppresses the ICT process, quenching fluorescence. Cleavage of this group by a specific analyte restores the phenolate, triggering a dramatic fluorescence increase.

Optical Properties Comparison
Property7-Hydroxy-4-Methylcoumarin7-Hydroxy-4-PhenylcoumarinSignificance
Excitation Max (

)
~360 nm~355-360 nmUV-excitable (compatible with DAPI filters).
Emission Max (

)
~450 nm (Blue)~460-480 nm (Cyan/Green)Red-shifted emission improves tissue penetration.
Stokes Shift ~90 nm~100-120 nm Minimizes excitation interference.
pKa (7-OH) ~7.8~7.2Lower pKa ensures higher population of the fluorescent anion at physiological pH (7.4).

Experimental Protocols

Module A: Synthesis of the Core Scaffold

Objective: Synthesize 7-hydroxy-4-phenylcoumarin via Pechmann Condensation. Reaction Type: Acid-catalyzed condensation.

Materials
  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl benzoylacetate[1]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Ice water

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Resorcinol (1.10 g, 10 mmol) and Ethyl benzoylacetate (1.92 g, 10 mmol) .

  • Catalysis: Place the flask in an ice bath (0°C). Add Concentrated H₂SO₄ (4 mL) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent charring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. The solution will turn viscous and dark yellow.

  • Workup: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice with vigorous stirring. A solid precipitate (crude coumarin) will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH.

    • Recrystallize the crude solid from hot ethanol (95%).

  • Validation: Obtain a white to pale-yellow solid.

    • Yield: Expect 70–85%.

    • Melting Point: ~240–242°C.

Module B: Synthesis of H₂O₂-Responsive Probe (Coumarin-Boronate)

Objective: Mask the 7-OH group with a self-immolative boronate linker to create a non-fluorescent probe that activates upon oxidation by Reactive Oxygen Species (ROS).

Mechanism of Action

The probe utilizes a 4-(bromomethyl)phenylboronic acid pinacol ester .

  • Alkylation: The coumarin 7-OH attacks the benzyl bromide.

  • Sensing: H₂O₂ converts the boronate ester to a phenol.[2]

  • Self-Immolation: The resulting intermediate undergoes a 1,6-elimination, releasing a quinone methide and restoring the highly fluorescent 7-hydroxy-4-phenylcoumarin.

G Start 7-Hydroxy-4-Phenylcoumarin (Fluorescent) Probe Coumarin-Boronate Probe (Non-Fluorescent / Caged) Start->Probe K₂CO₃, Acetone, Reflux (Alkylation) Reagent 4-(Bromomethyl)phenylboronic acid pinacol ester Reagent->Probe Intermediate Unstable Phenol Intermediate Probe->Intermediate Oxidation by H₂O₂ Analyte Hydrogen Peroxide (H₂O₂) Product Restored Fluorophore + Quinone Methide Intermediate->Product 1,6-Elimination (Self-Immolation)

Figure 1: Synthesis and sensing mechanism of the ROS-responsive probe. The "Turn-On" response is triggered by the oxidative cleavage of the boronate mask.

Materials
  • 7-Hydroxy-4-phenylcoumarin (from Module A)[1][3]

  • 4-(Bromomethyl)phenylboronic acid pinacol ester

  • Potassium Carbonate (K₂CO₃, anhydrous)[1]

  • Acetone (dry) or DMF (anhydrous)

  • Potassium Iodide (KI, catalytic amount)

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-Hydroxy-4-phenylcoumarin (238 mg, 1.0 mmol) and 4-(Bromomethyl)phenylboronic acid pinacol ester (356 mg, 1.2 mmol) in dry Acetone (15 mL) .

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol) and a catalytic crystal of KI .

  • Reflux: Heat the mixture to reflux (approx. 60°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The fluorescent starting material spot should disappear, replaced by a non-fluorescent (UV-active only) product spot.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL).

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).

  • Characterization: Isolate the product as a white solid.

    • ¹H NMR (CDCl₃): Look for the disappearance of the phenolic -OH (broad singlet >10 ppm) and the appearance of the benzylic -CH₂- peak (~5.1 ppm) and pinacol methyl protons (~1.3 ppm).

Validation & Application

Fluorescence Turn-On Assay

This protocol validates the probe's sensitivity to H₂O₂.

  • Stock Solution: Prepare a 10 mM stock of the probe in DMSO.

  • Working Solution: Dilute to 10 µM in PBS buffer (pH 7.4).

  • Incubation: Aliquot 100 µL into a black 96-well plate. Add H₂O₂ (0–100 µM final concentration).

  • Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence:

    • 
       nm
      
    • 
       nm
      
  • Expectation: A concentration-dependent increase in fluorescence intensity (typically 10–50 fold enhancement).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Module A) Temperature too high during H₂SO₄ addition.Ensure ice bath is used; add acid very slowly (<1 drop/sec).
Probe is Fluorescent (Module B) Incomplete reaction or hydrolysis.Ensure acetone is dry.[1] Check NMR for phenolic proton.
No "Turn-On" Response pH incorrect or probe precipitated.Ensure buffer pH is 7.4. Use <1% DMSO cosolvent to maintain solubility.

References

  • Synthesis of 7-Hydroxy-4-phenylcoumarin (Pechmann Condensation)
  • Optical Properties & Stokes Shift

    • Al-Zaqri, N. et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Boronate-Based H₂O₂ Detection Strategy

    • Sedgwick, A. C. et al. (2018). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemistryOpen. Retrieved from [Link]

  • General Coumarin Probe Design

    • RSC Advances. (2013). Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging. Retrieved from [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of 6-Ethyl Substituted Coumarins via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Ethyl Coumarins and the Drive for Greener Synthesis

Coumarin and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The substituent pattern on the coumarin scaffold is critical for its pharmacological and photophysical properties. Specifically, 6-ethyl substituted coumarins are of significant interest in drug development due to the lipophilic nature of the ethyl group, which can enhance membrane permeability and modulate biological activity.

Traditionally, the synthesis of coumarins via methods like the Pechmann, Knoevenagel, or Perkin reactions often requires harsh conditions, long reaction times, and the use of hazardous solvents.[4] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, increases product yields, and often allows for solvent-free conditions.[5][6][7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of 6-ethyl substituted coumarins, leveraging the power of microwave irradiation.

The core of microwave heating lies in its ability to directly couple with polar molecules in the reaction mixture through mechanisms like dipolar polarization and ionic conduction.[5][7][8][9] This results in rapid, uniform, and efficient volumetric heating, a stark contrast to the slow and often uneven heat transfer of conventional methods.[5][9] For the synthesis of coumarins, this translates to reaction times being reduced from hours to mere minutes.[6][10][11]

Reaction Mechanisms: A Closer Look at Coumarin Formation

The formation of the coumarin scaffold can be achieved through several condensation reactions. Two of the most prominent and adaptable for microwave-assisted synthesis are the Pechmann and Knoevenagel condensations.[12][13]

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][14][15] The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration. To synthesize a 6-ethyl substituted coumarin, a 4-ethyl substituted phenol is the logical starting material.

Pechmann_Condensation Phenol 4-Ethylphenol Derivative Intermediate1 Transesterification Product Phenol->Intermediate1 Transesterification Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate1 Transesterification Catalyst Acid Catalyst (e.g., FeF3, Oxalic Acid) Catalyst->Intermediate1 Transesterification Microwave Microwave Irradiation (Δ) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Ethyl Substituted Coumarin Intermediate2->Product Dehydration

Caption: Generalized workflow for the Pechmann condensation.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine.[10][16][17] For a 6-ethyl substituted coumarin, a 5-ethylsalicylaldehyde would be the required starting material.

Knoevenagel_Condensation Aldehyde 5-Ethylsalicylaldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Condensation ActiveMethylene Active Methylene Compound (e.g., Diethyl Malonate) ActiveMethylene->Intermediate1 Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate1 Condensation Microwave Microwave Irradiation (Δ) Intermediate2 Intramolecular Cyclization (Lactonization) Intermediate1->Intermediate2 Product 6-Ethyl Substituted Coumarin Intermediate2->Product Elimination

Caption: Generalized workflow for the Knoevenagel condensation.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Ethyl-7-hydroxy-4-methylcoumarin

This protocol details the synthesis of 6-ethyl-7-hydroxy-4-methylcoumarin via a solvent-free Pechmann condensation, adapted from established microwave-assisted methodologies.[1][18] The selection of a solid acid catalyst like FeF₃ or oxalic acid under solvent-free conditions represents a particularly green and efficient approach.[1]

Materials and Equipment
  • Reactants: 4-Ethylresorcinol, Ethyl acetoacetate

  • Catalyst: Iron(III) fluoride (FeF₃) or Oxalic Acid[1]

  • Equipment: Dedicated laboratory microwave reactor (e.g., CEM MARS 5™, Anton Paar Monowave) with sealed reaction vessels, magnetic stirrer, analytical balance, glassware.

  • Reagents for Workup & Purification: Petroleum ether, water, ethanol (95%).

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, Mass spectrometer.

Detailed Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-ethylresorcinol (1 mmol, 138.16 mg), ethyl acetoacetate (1 mmol, 130.14 mg), and the chosen catalyst (e.g., FeF₃, 0.05 g).[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 450 W for 5-10 minutes.[1] The reaction temperature should be monitored and maintained around 110-120 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (using a 1:2 ethyl acetate/n-hexane mobile phase) by taking a small aliquot from a test reaction.[1]

  • Workup and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Extract the resulting solid mixture with petroleum ether (3 x 30 mL) and wash with water (3 x 30 mL).[1]

  • Purification: The crude product can be purified by recrystallization from 95% ethanol to yield the pure 6-ethyl-7-hydroxy-4-methylcoumarin.[1]

Product Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.[19][20]

  • ¹H-NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), aromatic protons, the vinyl proton of the pyrone ring, and the hydroxyl proton.

  • ¹³C-NMR: Signals should be present for the carbonyl carbon of the lactone, the carbons of the aromatic and pyrone rings, and the carbons of the ethyl and methyl substituents.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the lactone (typically around 1670-1720 cm⁻¹), and C=C stretching of the aromatic and pyrone rings.[19][20]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of 6-ethyl-7-hydroxy-4-methylcoumarin (C₁₂H₁₂O₃, MW: 204.22 g/mol ) should be observed.[19]

Data and Performance

The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction time and an increase in product yield compared to conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 5-10 minutes6-18 hours[6]
Typical Yield 85-95%[1]56-79%[6]
Solvent Solvent-free[1][10]Often requires high-boiling solvents
Energy Consumption Lower[7][8]Higher
Reaction Conditions Milder, controlled[11]Harsher, difficult to control

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure the reagents are pure and anhydrous. The amount of catalyst can be optimized; for FeF₃, amounts between 0.04 g and 0.06 g per mmol of phenol have been shown to be effective.[1] Increasing the microwave power or reaction time slightly may also improve yields, but care must be taken to avoid decomposition.

  • Byproduct Formation: Solvent-free conditions generally minimize byproduct formation.[10] If byproducts are observed, purification by column chromatography may be necessary.

  • Catalyst Choice: While FeF₃ is effective, other Lewis acids like SnCl₂·2H₂O or Brønsted acids like oxalic acid can also be used and may offer different reaction kinetics and yields.[18]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign pathway for the production of 6-ethyl substituted coumarins. By significantly reducing reaction times from hours to minutes and improving yields, this technology aligns with the principles of green chemistry and provides a powerful tool for researchers in drug discovery and materials science. The solvent-free Pechmann condensation protocol detailed here is a robust and scalable method for accessing this important class of heterocyclic compounds.

References

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (1), 40-41.
  • Journal of Chemical Research, Synopses. (1997).
  • Polshettiwar, V., & Varma, R. S. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Shaabani, A., Maleki, A., & Mofakham, H. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. Journal of the Iranian Chemical Society, 6(4), 710-714.
  • BenchChem. (2025).
  • Al-Mulla, A. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(11), 103412.
  • Karakus, S., & Yildirim, S. (2018). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Current Organic Synthesis, 15(6), 772-784.
  • Nillama, J. A. C., & dela Cruz, T. E. (2021). Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science, 150(5), 1165-1174.
  • Gholap, A. V., & Tembhurne, S. V. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), a426-a434.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • CEM Corporation.
  • Anton Paar. Microwave-assisted synthesis. Anton Paar Wiki.
  • Karakus, S. (2018).
  • Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2010). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 15(11), 7834-7846.
  • Pathak, A. K., & Singh, V. (2017). Environmentally positive and energy proficient synthesis of coumarin by the Pechmann reaction via microwave irradiation. Journal of Saudi Chemical Society, 21(1), S107-S112.
  • Valizadeh, H., & Gholipur, H. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(8), 13093-13105.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2022(1), 1-13.
  • Kumar, S., & Singh, V. (2020). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin. Indian Journal of Chemical Technology, 27(2), 166-173.
  • Heravi, M. M., & Zadsirjan, V. (2013). Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. Journal of the Chinese Chemical Society, 60(5), 555-558.
  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Coumarins: A Guide for Researchers. BenchChem.
  • Utari, D. C., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 14(3), 1957-1964.
  • Khubeiz, M. J., & Al-Khafaji, Y. F. (2016). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. International Journal of ChemTech Research, 9(7), 508-515.
  • El-Agrody, A. M., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(10), 2979.
  • de la Hoz, A., et al. (2005). Microwave assisted synthesis of coumarinocoumarins. Molecular Diversity, 9(1-3), 147-153.
  • Utari, D. C., et al. (2025). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES.
  • Salve, P. S., & Sonar, S. S. (2013). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 5(2), 22-26.
  • Kumar, R., & Verma, P. (2010). One-Pot Synthesis of Coumarin Derivatives.
  • Der Pharma Chemica. (2026). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3.
  • Asian Journal of Chemistry. (2014). Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation. Asian Journal of Chemistry, 26(8), 2411-2412.
  • Scientific.Net. (2013). Synthesis of 7-hydroxy-4-methyl Coumarin with Microwave Radiation Catalyzed by Zirconium Sulfate Tetrahydrate.

Sources

In vitro cytotoxicity assay protocols for 4-phenylcoumarin compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity & Mechanism Profiling of 4-Phenylcoumarin Scaffolds

Abstract

4-phenylcoumarins (neoflavonoids) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through mechanisms such as tubulin polymerization inhibition, PI3K/AKT suppression, and ROS induction. However, their intrinsic fluorescence and hydrophobic nature present specific challenges in in vitro assays. This guide details optimized protocols for cytotoxicity screening (MTT), mechanistic validation (Tubulin Turbidimetry), and cell cycle analysis, specifically engineered to mitigate spectral interference and solubility issues common to this chemical class.

Part 1: Pre-Assay Validation & "Go/No-Go" Checks

Before initiating biological assays, two critical properties of 4-phenylcoumarins must be addressed to prevent false positives.

Solubility & Vehicle Compatibility

4-phenylcoumarins are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing light scattering that interferes with optical density (OD) readings.

  • Solvent: Dissolve neat compound in 100% DMSO (Molecular Biology Grade).

  • Stock Concentration: Prepare at 10–50 mM.

  • Working Limit: The final DMSO concentration in the cell well must be ≤ 0.5% (v/v) .

  • Visual Check: After diluting into warm media (37°C), inspect under 10x microscopy. If crystals are visible, the concentration is too high; results will be invalid.

Spectral Interference Scan (The "Auto-Fluorescence" Rule)

Many 4-phenylcoumarins act as fluorophores (emitting in Blue/Green regions). This can invalidate fluorescence-based viability assays (e.g., Resazurin, Calcein-AM) or FITC-based flow cytometry.

  • Protocol: Dilute compound (10 µM) in PBS. Scan Emission (300–700 nm) using a plate reader.

  • Decision Matrix:

    • High Fluorescence: Use Colorimetric (MTT/SRB) or Luminescent (ATP) assays. Avoid Annexin V-FITC; switch to Annexin V-Alexa Fluor 647 (Red).

    • Low/No Fluorescence: Standard fluorescent assays are permissible.

Part 2: Primary Screening – Optimized MTT Assay

Rationale: The MTT assay is preferred over Resazurin for 4-phenylcoumarins to avoid fluorescence overlap. However, because these compounds can be colored, a specific "Compound Background" control is mandatory.

Materials:

  • Target Cell Lines (e.g., MCF-7, PC-3)[1]

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization Buffer: DMSO (100%)[2]

Protocol Steps:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear plates. Incubate 24h for attachment.

  • Treatment: Add compounds (serial dilutions, e.g., 0.1 µM – 100 µM).

    • Critical Control 1:Vehicle Control (Media + 0.5% DMSO).

    • Critical Control 2:Compound Background (Media + Compound at highest concentration + NO CELLS ). This detects if the compound itself absorbs at 570 nm.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h.

    • Note: Watch for "spiky" purple crystals. If crystals form outside cells, the compound may be reducing MTT directly (rare but possible).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 min.

  • Measurement: Read Absorbance at 570 nm (Signal) and 630 nm (Reference).

Data Processing:




Part 3: Mechanistic Validation – Tubulin Polymerization (Turbidimetric)

Rationale: Many 4-phenylcoumarins target the colchicine-binding site of tubulin. Fluorescent tubulin assays (based on DAPI/fluorescence enhancement) are risky due to compound interference. The Turbidimetric Assay (Absorbance 340 nm) is the robust, self-validating standard for this scaffold.

Principle: GTP-induced polymerization of tubulin increases solution turbidity (absorbance). Inhibitors (like 4-phenylcoumarins) flatten the growth curve.

Protocol:

  • Preparation: Keep all reagents on ice. Pre-warm plate reader to 37°C.

  • Master Mix: Prepare Purified Tubulin (3 mg/mL) in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.

  • Plate Setup (Half-area 96-well plate):

    • Add 5 µL of 10x Compound (Final conc: 5–20 µM).

    • Positive Control:[3] Paclitaxel (Stabilizer - rapid polymerization).

    • Negative Control:[4] Colchicine or Nocodazole (Inhibitor - flat line).

    • Vehicle: DMSO.[2][5][6][7][8]

  • Initiation: Add 45 µL Tubulin/GTP mix to wells. Immediately place in reader.

  • Kinetics: Measure OD at 340 nm every 30 seconds for 60 minutes at 37°C.

Result Interpretation:

  • Vmax (Slope): Calculate the maximum slope of the linear phase.

  • Inhibition %: $ (1 - \frac{\text{Slope}{\text{compound}}}{\text{Slope}{\text{vehicle}}}) \times 100 $

Part 4: Data Visualization & Workflows

Workflow Diagram: Screening Cascade

This diagram illustrates the logical flow from synthesis to lead selection, emphasizing the checkpoints for fluorescence and solubility.

ScreeningCascade Synth Synthesis: 4-Phenylcoumarin SolCheck Checkpoint 1: Solubility & Spectral Scan Synth->SolCheck SolCheck->Synth Fail (Modify) MTT Primary Screen: MTT Assay (Abs 570nm) SolCheck->MTT Pass HitSel Hit Selection (IC50 < 10 µM) MTT->HitSel Mech Mechanism: Tubulin Turbidimetry HitSel->Mech Flow Validation: Cell Cycle (G2/M) HitSel->Flow Mech->Flow Correlate

Caption: Sequential screening workflow prioritizing spectral validation before biological testing.

Mechanism Diagram: Pathway of Action

Visualizing how 4-phenylcoumarins induce cytotoxicity via tubulin destabilization.

Mechanism Drug 4-Phenylcoumarin Entry Cell Membrane Permeation Drug->Entry Target Tubulin (Colchicine Site) Entry->Target Polymer Microtubule Polymerization Target->Polymer Inhibits Spindle Mitotic Spindle Formation Polymer->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: Mechanistic pathway: Tubulin binding prevents polymerization, triggering G2/M arrest and subsequent apoptosis.

Part 5: Data Presentation Templates

Table 1: Cytotoxicity Summary (Example) Report IC50 values with Standard Deviation (SD) from n=3 independent experiments.

Compound IDR1 Subst.R2 Subst.[9]MCF-7 IC50 (µM)PC-3 IC50 (µM)Selectivity Index (SI)*
4-PC-01 -H-OH12.5 ± 1.215.1 ± 0.94.2
4-PC-02 -OCH3-OH2.1 ± 0.3 3.4 ± 0.5 15.6
Colchicine (Control)-0.05 ± 0.010.08 ± 0.022.1

*SI = IC50 (Normal Cells, e.g., HUVEC) / IC50 (Cancer Cells). SI > 10 indicates good therapeutic potential.

References

  • Suparji, N. S., et al. (2016). Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism.[10][11] PLOS ONE. Available at: [Link]

  • Ahmed, S., et al. (2018). Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells. Bioorganic Chemistry. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Turbidimetric). Available at: [Link]

  • RSC Medicinal Chemistry. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Available at: [Link]

Sources

Troubleshooting & Optimization

Pechmann Condensation Technical Support Center: Optimizing 4-Phenylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter researchers struggling to achieve high yields when synthesizing 4-phenylcoumarins via the Pechmann condensation.

Unlike standard coumarin synthesis, introducing a phenyl group at the C4 position significantly alters the reaction kinetics. The bulky, conjugated phenyl ring on precursors like ethyl benzoylacetate inherently lowers the electrophilicity of the carbonyl group[1]. This necessitates highly optimized conditions to drive the transesterification and subsequent intramolecular cyclization without triggering thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your yields.

Mechanistic Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis proceeds via an acid-catalyzed transesterification, followed by an intramolecular hydroxyalkylation (Friedel-Crafts-type cyclization) and a final dehydration step.

Mechanism Step1 Phenol + Ethyl Benzoylacetate Step2 Transesterification (Acid Catalyzed) Step1->Step2 Step3 Intramolecular Hydroxyalkylation Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 4-Phenylcoumarin Step4->Step5

Caption: Mechanistic pathway of the Pechmann condensation forming 4-phenylcoumarins.

Frequently Asked Questions & Troubleshooting

Q1: I am using traditional sulfuric acid (H₂SO₄) and getting black, tarry mixtures with yields under 30%. What is causing this? Causality & Solution: Strong Brønsted acids like H₂SO₄ at high temperatures cause oxidative degradation and charring of the phenol precursors, especially electron-rich ones (e.g., phloroglucinol or resorcinol)[2]. Action: Switch to Lewis acids (e.g., InCl₃, tailored Zn-Ti oxides) or solid heteropolyacids. For instance, Preyssler heteropolyacid (H₁₄P₅NaW₃₀O₁₁₀) at just 0.5 mol% loading under solvent-free conditions at 130°C has been shown to improve yields to 90% while completely avoiding tar formation[3].

Q2: How does temperature affect the transesterification and cyclization steps? Causality & Solution: Temperature provides the kinetic energy required to overcome the low electrophilicity of the phenyl-substituted β-keto ester. However, there is a strict thermal ceiling. Kinetic data shows that increasing the temperature from 90°C to 130°C increases the yield of 4-phenylcoumarins from 54% to 90%. However, exceeding 130°C (e.g., 150°C) causes the yield to drop to ~62% due to the proliferation of unidentified side products and thermal degradation[4]. Action: Strictly control your reaction temperature between 110°C and 130°C using a calibrated oil bath or heating block.

Q3: Are solvent-free conditions actually better, or just environmentally friendly? Causality & Solution: They are chemically superior for this specific reaction. Solvent-free conditions drastically increase the effective molarity of the reactants, driving the bimolecular transesterification forward without the dilution effect of polar aprotic solvents[2]. Action: Melt the reagents directly together, or utilize mechanochemical approaches (ball milling) which can achieve >80% yields in just 15 minutes at room temperature[5].

Troubleshooting Workflow

Troubleshooting Start Low Yield / Charring Cat Check Catalyst (Use Lewis/Solid Acids) Start->Cat Temp Optimize Temp (110°C - 130°C) Cat->Temp If incomplete Success Optimal Yield (>80%) Cat->Success If resolved Solv Switch to Solvent-Free Temp->Solv If side products form Temp->Success If resolved Solv->Success

Caption: Logical troubleshooting workflow for optimizing 4-phenylcoumarin yields.

Quantitative Catalyst Comparison

To assist in your experimental design, the following table summarizes the performance of various modern catalytic systems for the synthesis of 4-phenylcoumarins and related derivatives.

Catalyst SystemSubstratesReaction ConditionsTimeYieldRef
Preyssler Heteropolyacid (0.5 mol%) Phenol + Phenylpropiolic acid130°C, Solvent-free2 h90%
Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) Phloroglucinol + β-ketoesters110°C, Solvent-free5 h88%[4]
InCl₃ (3 mol%) Phenols + Ethyl acetoacetate eq.Room Temp, Teflon Ball Mill15 min82%[5]
Sulfamic Acid (10 mol%) Resorcinol + Ethyl benzoylacetate130°C, Sealed vial>4 h60%[1]
Validated Experimental Protocols

The following protocols have been engineered with built-in self-validation checks to ensure reproducibility and high E-E-A-T standards in your laboratory.

Protocol A: Solvent-Free Thermal Synthesis (Preyssler Heteropolyacid)

This method is ideal for scaling up and relies on a highly recyclable solid acid catalyst.

  • Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of the phenol derivative and 1.0 mmol of the β-ketoester (e.g., ethyl benzoylacetate) or phenylpropiolic acid.

  • Catalyst Addition: Add 0.5 mol% of Preyssler heteropolyacid (PA) catalyst. Do not add any solvent.

  • Heating & Validation: Immerse the flask in a pre-heated oil bath at exactly 130°C.

    • Self-Validation Check: Within 10 minutes, the mixture must transition into a homogeneous melt. If the mixture remains heterogeneous, the effective molarity is too low, indicating moisture contamination or incorrect stoichiometry. If the temperature exceeds 135°C, immediately remove from heat to prevent charring.

  • Reaction Monitoring: Stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the limiting reagent is consumed.

  • Work-up & Catalyst Recovery: Cool the mixture to room temperature. Dissolve the crude mass in hot ethanol. Filter the hot solution to recover the insoluble PA catalyst.

    • Self-Validation Check: The PA catalyst should remain completely insoluble in hot ethanol. If the filtrate is cloudy, perform a secondary hot filtration before crystallization. The recovered catalyst can be washed, dried, and reused up to 4 cycles with >80% retained yield.

  • Purification: Allow the clear filtrate to cool slowly to induce crystallization of the 4-phenylcoumarin. Filter and dry the crystals under a vacuum.

Protocol B: Mechanochemical Synthesis (Ball Milling)

This method is ideal for rapid, room-temperature screening and avoids thermal degradation entirely[5].

  • Loading: Place the phenol (2.84 mmol), the β-ketoester equivalent (2.84 mmol), and InCl₃ (3 mol%) into a Teflon ball mill jar.

    • Causality Note: You must use a Teflon jar. Stainless steel jars cause a massive decrease in yield and require longer milling times due to unwanted surface interactions and reagent degradation[5].

  • Milling: Add a single stainless-steel grinding ball. Operate the high-speed mixer ball mill at room temperature for exactly 15 minutes[5].

  • Validation Check: Open the jar in a fume hood.

    • Self-Validation Check: The physical state of the mixture should now be a fine, free-flowing powder or a uniform paste (depending on the phenol's melting point). If large, unreacted aggregates remain, the kinetic energy transfer was insufficient; verify that the grinding ball was not wedged.

  • Extraction: Extract the solid mixture from the jar using ethyl acetate.

  • Purification: Filter off the catalyst, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol.

References
  • Recent Advances in Synthesis of 4-Arylcoumarins - MDPI. URL: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC (NIH). URL:[Link]

  • Phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions - CONICET. URL:[Link]

  • Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H - Journal of Synthetic Chemistry. URL:[Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism - Arkivoc. URL: [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - MDPI. URL: [Link]

Sources

Technical Support Center: Solubility Enhancement of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 26, 2026

Introduction

Welcome to the technical support guide for 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one. This molecule, a derivative of the 7-hydroxy-4-phenylcoumarin scaffold, belongs to a class of compounds known for their interesting biological activities and, frequently, for their challenging low aqueous solubility.[1] Poor solubility is a major hurdle in drug development, impacting everything from in-vitro assay reliability to in-vivo bioavailability.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to provide a structured, first-principles approach to systematically enhancing the aqueous solubility of this compound. Given the limited public data on this specific derivative, our approach is grounded in the well-established physicochemical properties of the coumarin and phenolic core structures. We will proceed logically, from initial characterization to advanced solubilization techniques, explaining the scientific rationale behind each step.

Part 1: Preliminary Assessment & Characterization

Before attempting to enhance solubility, it is critical to establish a baseline. This section provides protocols to determine the intrinsic properties of your compound.

FAQ 1: What are the critical physicochemical properties of this compound that I should be aware of?

Based on its structure, two features dominate its solubility profile:

  • Aromatic Rings and Alkyl Group: The 4-phenyl ring, the fused benzene ring of the coumarin core, and the 6-ethyl group are all hydrophobic. These significantly contribute to the molecule's low intrinsic water solubility.

  • The 7-Hydroxyl Group: This phenolic hydroxyl group is a weak acid.[4] This is the most important functional group to leverage for solubility enhancement. Its acidity (pKa) dictates how solubility will change with pH. For similar 7-hydroxycoumarin structures, the acidic pKa is estimated to be around 7.7.[5]

FAQ 2: How do I determine the intrinsic thermodynamic solubility of my compound?

The gold-standard method is the Shake-Flask Method .[6][7] This experiment measures the equilibrium concentration of the compound in a specific solvent (e.g., water or a buffer) and is crucial for establishing a baseline before you begin enhancement experiments.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. A common mistake is not adding enough solid; you must have undissolved material visible at the end of the experiment to ensure saturation.[8]

  • Solvent Addition: Add a precise volume of your desired aqueous medium (e.g., deionized water, or a pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 to 48 hours to ensure equilibrium is reached.[8] Some compounds may require up to 72 hours.[8]

  • Sample Collection: After equilibration, let the vial stand to allow the excess solid to settle.

  • Separation: Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved compound from the solid material. This is best achieved by filtering the sample through a 0.22 µm syringe filter or by high-speed centrifugation.[6]

  • Quantification: Dilute the clear filtrate with a suitable solvent to prevent precipitation and quantify the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]

Part 2: Troubleshooting & Enhancement Strategies

This section is organized as a decision-making workflow. Start with the simplest and most common techniques before moving to more complex formulations.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Start: Poorly Soluble Compound Char Characterize: Determine Intrinsic Solubility (S₀) Start->Char Eval1 Is S₀ sufficient for your application? Char->Eval1 Success Experiment Complete Eval1->Success Yes pH_Mod Strategy 1: pH Modification Eval1->pH_Mod No Eval2 Solubility Goal Met? pH_Mod->Eval2 Eval2->Success Yes Cosolvent Strategy 2: Cosolvents Eval2->Cosolvent No Eval3 Solubility Goal Met? Cosolvent->Eval3 Eval3->Success Yes Surfactant Strategy 3: Surfactants Eval3->Surfactant No Eval4 Solubility Goal Met? Surfactant->Eval4 Eval4->Success Yes Cyclodextrin Strategy 4: Cyclodextrins Eval4->Cyclodextrin No Eval5 Solubility Goal Met? Cyclodextrin->Eval5 Eval5->Success Yes Eval5->Success No (Re-evaluate strategy)

Caption: Decision workflow for solubility enhancement.

Strategy 1: pH Modification

Q: My compound has very low solubility in my neutral (pH 7.4) buffer. Why, and how can I fix it?

A: The low solubility at neutral pH is expected. The 7-hydroxyl group on the coumarin ring is a weak acid.[4] At pH 7.4, which is below its estimated pKa of ~7.7, the majority of the molecules will be in the neutral, protonated form (R-OH). This form is less polar and thus less soluble in water.

By raising the pH above the pKa, you deprotonate the hydroxyl group to form a phenolate anion (R-O⁻). This negatively charged species is significantly more polar and will have much higher aqueous solubility.[4][9] This relationship is described by the Henderson-Hasselbalch equation.[10][11][12]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Compound_Neutral [ R-OH ] (Neutral, Low Solubility) Compound_Ionized [ R-O⁻ ] + H⁺ (Anionic, High Solubility) Compound_Neutral->Compound_Ionized + OH⁻ Compound_Ionized->Compound_Neutral + H⁺

Caption: Effect of pH on compound ionization and solubility.

  • Prepare a series of buffers covering a pH range from 6 to 10 (e.g., phosphate and borate buffers).

  • Perform the Shake-Flask solubility experiment (Protocol 1) in each of these buffers.

  • After quantification, plot the measured solubility (on a log scale) against the final measured pH of each solution.

  • This profile will visually demonstrate the pH at which solubility dramatically increases, which should occur around the compound's pKa.

Causality & Trustworthiness: This experiment is self-validating. The resulting curve should have a distinct inflection point corresponding to the pKa. A sharp increase in solubility as the pH crosses the pKa provides strong evidence that this mechanism is effective. Be aware that some phenolic compounds can be unstable at very high pH.[13][14]

Strategy 2: Cosolvents

Q: pH adjustment is not compatible with my cell-based assay. How can I increase solubility using solvents?

A: Using a water-miscible organic solvent, or cosolvent , is a very common and effective technique.[15][16] Cosolvents work by reducing the polarity of the water, making the aqueous environment more favorable for a hydrophobic molecule like this compound.[17]

Common Cosolvents for Biological Applications:

Cosolvent Typical Starting % (v/v) Notes
Dimethyl Sulfoxide (DMSO) 0.1% - 5% Excellent solubilizing power, but can be toxic to cells at >1%.
Ethanol 1% - 10% Generally well-tolerated by cells in low concentrations.
Polyethylene Glycol 400 (PEG 400) 5% - 20% Low toxicity, often used in formulations.[18][19]

| Propylene Glycol | 5% - 20% | Another low-toxicity option common in pharmaceutical formulations.[16] |

Q: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my aqueous buffer. What went wrong?

A: This is a classic problem of kinetic vs. thermodynamic solubility. While your compound is highly soluble in pure DMSO, you created a supersaturated solution when you diluted it into the buffer. The system then crashed out to its lower, thermodynamically stable solubility in the high-water-content final solution.

  • Prepare several stock solutions of your compound in 100% of each cosolvent you wish to test (e.g., 10 mM in DMSO, 10 mM in Ethanol).

  • Create a series of aqueous buffers containing different percentages of the cosolvent (e.g., 1%, 2%, 5%, 10%, 20% v/v PEG 400 in PBS).

  • Perform the Shake-Flask experiment (Protocol 1) in each of these mixed-solvent systems.

  • Plot the measured solubility against the percentage of cosolvent to determine the most effective system for your needs.

Causality & Trustworthiness: The log of solubility often increases linearly with the concentration of the cosolvent (the Log-Linear Model).[20] Finding this relationship validates the approach. Always run a vehicle control (buffer with the same % of cosolvent but no compound) in your final application to account for any effects of the cosolvent itself.

Strategy 3: Surfactants (Micellar Solubilization)

Q: I need a higher concentration than cosolvents can provide, and my compound is still crashing out. What is the next step?

A: Surfactants are an excellent option when high concentrations are required. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell.[22][23] Your poorly soluble compound can be partitioned into the hydrophobic core, effectively solubilizing it in the bulk aqueous solution.[24][25]

G Hydrophilic Heads (Blue) cluster_micelle Micelle s1->center s2->center s3->center s4->center s5->center s6->center s7->center s8->center drug Drug G cluster_cd Cyclodextrin (Host) cd complex Drug cd_label Hydrophobic Cavity drug Drug (Guest)

Caption: Formation of a drug-cyclodextrin inclusion complex.

  • Prepare a series of aqueous solutions with increasing concentrations of a soluble cyclodextrin like HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Add an excess of your compound to each solution.

  • Equilibrate using the Shake-Flask method (Protocol 1) for 48-72 hours.

  • After separation and quantification, plot the solubility of your compound against the cyclodextrin concentration.

  • The shape of the resulting graph (a phase-solubility diagram) will indicate the stoichiometry and stability of the inclusion complex formed.

References

  • Micellar solubilization - Wikipedia. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Kakran, M., Sahoo, N. G., Li, L., & Judeh, Z. (2012). Fabrication of drug nanoparticles by evaporative precipitation of nanosuspension. International journal of pharmaceutics, 430(1-2), 350-356. Available at: [Link]

  • Jain, S., Patel, N., Lin, S. (2015). Solubility and dissolution enhancement of poorly water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 45(1), 1-17. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Inclusion complexation. Pharmazie, 65(11), 803-813. Available at: [Link]

  • Kumar, S., & Singh, P. (2017). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 7(4), 56-62. Available at: [Link]

  • Al-Janabi, M. M. H., & Al-Zayadi, A. G. M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-10. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Kumar, S., & Singh, P. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 7(3), 250-258. Available at: [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. Available at: [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Podbean. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

  • Cosolvency - SlideShare. Available at: [Link]

  • Zhang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5136. Available at: [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • de Paula, E., et al. (2005). Micellar solubilization of drugs. University of Alberta Libraries. Available at: [Link]

  • Sharma, A., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 213. Available at: [Link]

  • Wan, J. P. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK, 3(4), 296-297. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Al-Bawab, A. Q., & Friberg, S. E. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 25(1), 3-13. Available at: [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Isolation, derivatization and evaluation of coumarins from Red Delicious apple seeds as antimicrobial agents. ResearchGate. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Physicochemical properties of the top coumarin derivatives - ResearchGate. Available at: [Link]

  • Solubility of Weak Electrolytes - University of Mississippi. Available at: [Link]

  • Henderson Hasselbalch Equation - AP Chemistry Study Guide - Save My Exams. Available at: [Link]

  • Kostova, I. (2005). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 2(1), 1-12. Available at: [Link]

  • Reynolds, T., & Tam, K. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. Available at: [Link]

  • da Silva, J. A., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Journal of the Brazilian Chemical Society, 25(5), 875-883. Available at: [Link]

  • Coumarin - PubChem. National Institutes of Health. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(12), 4259-4264. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]

  • 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one - PubChem. National Institutes of Health. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]

  • Yue, Y., et al. (2018). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Medicinal Chemistry Research, 27, 2197-2207. Available at: [Link]

  • 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one Properties - EPA. Available at: [Link]

  • 7-Hydroxy-4-phenylcoumarin - PubChem. National Institutes of Health. Available at: [Link]

  • 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one - PubChem. National Institutes of Health. Available at: [Link]

Sources

Purification of 4-phenylcoumarin reaction mixtures from resorcinol byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Phenylcoumarin

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-phenylcoumarin, specifically focusing on the removal of unreacted resorcinol, a common starting material in Pechmann condensations.[1][2] This resource is intended for researchers, chemists, and drug development professionals seeking to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific problems encountered during the work-up and purification of 4-phenylcoumarin reaction mixtures.

Question: My crude product shows a significant amount of a polar, water-soluble impurity on my TLC plate. How can I efficiently remove what I suspect is unreacted resorcinol before column chromatography?

Answer: The most effective method for removing acidic impurities like resorcinol from an organic reaction mixture is a liquid-liquid extraction using a mild aqueous base, often referred to as an acid-base wash.[3][4]

Causality: This technique exploits the significant difference in acidity between the phenolic hydroxyl groups of resorcinol (pKa ≈ 9.15) and the much less acidic 4-phenylcoumarin, which lacks a free phenolic group.[5] Resorcinol readily reacts with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[6] This salt partitions into the aqueous layer, while the neutral 4-phenylcoumarin product remains in the organic solvent.

Workflow:

  • Dissolve your crude reaction mixture in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. A mild base like bicarbonate is often sufficient and is less likely to cause hydrolysis of the coumarin's ester group compared to a strong base like NaOH.[6]

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate. The aqueous layer (containing the resorcinol salt) can be drained off.

  • Repeat the wash 2-3 times with fresh NaHCO₃ solution to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Self-Validation: You can validate the effectiveness of the wash by running a TLC of the organic layer before and after the extraction. The polar spot corresponding to resorcinol should be significantly diminished or completely absent after the washes.

Question: I performed an acid-base wash, but my column chromatography is still failing to give a clean separation. The fractions are all contaminated. What am I doing wrong?

Answer: This is a common issue that can stem from several factors related to your chromatography setup and solvent system selection.

Core Issues & Solutions:

  • Improper Solvent System (Eluent): The polarity of your eluent may be too high, causing both your product and the residual resorcinol to move too quickly up the column (high Rf values) with little separation.

    • Solution: Develop an optimal solvent system using analytical TLC first. Aim for an Rf value of ~0.35 for your 4-phenylcoumarin product.[7] A good starting point for coumarin purification is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8][9] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) until you achieve good separation between the product spot and any remaining impurities.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[7] The stationary phase becomes saturated, and distinct bands cannot form properly.

    • Solution: As a general rule, the mass of the crude sample should be about 1-2.5% of the mass of the silica gel (e.g., for 100g of silica, load no more than 1-2.5g of crude material). If you have a large amount of product, consider running multiple smaller columns or using a larger column.

  • Poor Sample Loading Technique: If the initial band of your compound is too wide, separation will be compromised.

    • Solution: Dissolve your crude product in the minimum amount of your eluent (or a less polar solvent) and load it onto the column in a tight, narrow band. Alternatively, for compounds that are not very soluble in the eluent, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[7]

Question: I am trying to purify my 4-phenylcoumarin by recrystallization, but I'm getting a low yield or an oily precipitate. What is the best approach?

Answer: Recrystallization is an excellent technique for final purification but requires careful solvent selection.[9][10] Oiling out occurs when a compound melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your 4-phenylcoumarin is sparingly soluble at room temperature but highly soluble when hot. Unreacted resorcinol, being highly polar, should ideally remain in the cold solvent (mother liquor).

    • Recommended Solvents: Ethanol, or mixed solvent systems like ethanol/water or methanol/water, are often effective for coumarins.[10][11] A study on simple coumarins found that a 40% aqueous methanol solution provided high recovery.[9]

  • Protocol for Mixed-Solvent Recrystallization:

    • Dissolve your crude product in the minimum amount of the "good" solvent (e.g., hot ethanol).

    • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Frequently Asked Questions (FAQs)

Q1: Why is resorcinol such a common byproduct in 4-phenylcoumarin synthesis?

The synthesis of 4-phenylcoumarin often proceeds via the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol (resorcinol) with a β-ketoester (like ethyl benzoylacetate).[2][10] Like any chemical reaction, the conversion is rarely 100% complete. Therefore, some amount of the starting resorcinol will inevitably remain unreacted in the final mixture.

Q2: What are the key physical property differences between 4-phenylcoumarin and resorcinol that enable their separation?

Understanding these differences is fundamental to designing a successful purification strategy. The primary distinction lies in their acidity and polarity, driven by the presence of two free phenolic hydroxyl groups on resorcinol versus none on the product.

Property4-PhenylcoumarinResorcinolRationale for Separation
Molecular Formula C₁₅H₁₀O₂[12]C₆H₆O₂[5]Significant size and polarity difference.
Molar Mass 222.24 g/mol [12]110.11 g/mol [5]Different mobility in chromatography.
Acidity (pKa) Not significantly acidic~9.15[5]This is the key for acid-base extraction. Resorcinol is deprotonated by a mild base.
Appearance White to pale yellow solid[10]White solid, turns pink on exposure to lightVisual cue for impurity.
Melting Point ~102-105 °C~110 °C[5]Similar melting points can make separation by simple recrystallization challenging if both are present in high concentrations.
Solubility Soluble in organic solvents (DCM, EtOAc, Ether), insoluble in water.[9]Readily soluble in water, alcohol, and ether.[5]High water solubility of resorcinol allows it to be washed away with aqueous solutions.

Q3: Can I use a strong base like NaOH to wash out the resorcinol?

While a strong base like sodium hydroxide (NaOH) will certainly deprotonate resorcinol, it is generally not recommended for purifying coumarins. The lactone (cyclic ester) functional group in the coumarin ring is susceptible to hydrolysis (ring-opening) under strongly basic conditions, especially with heating.[13] This would convert your desired product into a water-soluble carboxylate salt, leading to significant product loss. Using a milder base like sodium bicarbonate is a safer and effective alternative.[6]

Visual Purification Workflow

The following diagram outlines a decision-making process for purifying your crude 4-phenylcoumarin.

Purification_Workflow start Crude Reaction Mixture (4-Phenylcoumarin + Resorcinol) extraction Liquid-Liquid Extraction (Aqueous NaHCO3 Wash) start->extraction Dissolve in EtOAc/DCM dry_concentrate Dry Organic Layer & Concentrate extraction->dry_concentrate tlc_check Purity Check by TLC dry_concentrate->tlc_check column Flash Column Chromatography tlc_check->column Multiple Impurities or Significant Resorcinol recrystallize Recrystallization (e.g., Ethanol/Water) tlc_check->recrystallize Minor Impurities pure_product Pure 4-Phenylcoumarin tlc_check->pure_product Product is Pure column->pure_product recrystallize->pure_product

Caption: Decision workflow for 4-phenylcoumarin purification.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Resorcinol Removal
  • Dissolution: Transfer the crude reaction mixture into a separatory funnel of appropriate size. Dissolve the mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 5g crude sample). Ensure everything is fully dissolved.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 100 mL) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 30-60 seconds with periodic venting.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer (usually the aqueous layer, but always check) will be at the bottom.

  • Drain: Carefully drain the bottom aqueous layer.

  • Repeat: Repeat steps 2-5 two more times with fresh portions of NaHCO₃ solution.

  • Brine Wash: Wash the remaining organic layer with one portion of saturated aqueous NaCl (brine). This helps to remove any emulsified water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the resorcinol-free crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A common system for coumarins is a mixture of n-heptane/ethyl acetate or dichloromethane/ethyl acetate.[8][9] The target Rf for the 4-phenylcoumarin should be between 0.25 and 0.40.

  • Column Packing: Select a column of appropriate size. Pack it with silica gel (100-200 mesh is common) as a slurry in your chosen eluent.[10] Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product from Protocol 1 in the minimum volume of the eluent. Carefully pipette this solution onto the sand layer.

  • Elution: Open the stopcock and begin to elute the column with your solvent system, collecting fractions in test tubes. Maintain a constant flow rate, possibly with gentle positive pressure.[9]

  • Monitoring: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the fractions that contain only the pure 4-phenylcoumarin. Remove the solvent under reduced pressure to yield the final, purified product.[9]

References

  • AKJournals. "Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits." Accessed February 26, 2026. [Link]

  • ResearchGate. "How to remove the phenol from the reaction mixture without doing column chromatography?" Accessed February 26, 2026. [Link]

  • ResearchGate. "What are the techniques that can be use to purify coumarins ?" Accessed February 26, 2026. [Link]

  • ResearchGate. "(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC." Accessed February 26, 2026. [Link]

  • Scribd. "Solvent Extraction of Phenol Explained | PDF." Accessed February 26, 2026. [Link]

  • Google Patents. "US6583326B2 - Process for separating phenol from a mixture comprising at least hydroxyacetone, cumene, water and phenol." Accessed February 26, 2026.
  • The Department of Chemistry, UWI, Mona, Jamaica. "Separation of an Unknown Mixture." Accessed February 26, 2026. [Link]

  • Quora. "How to extract phenol from an organic layer." Accessed February 26, 2026. [Link]

  • Interchim. "Purification of Coumarin using PF-15SIHP-F0025 | Flash-Chromatographie." Accessed February 26, 2026. [Link]

  • Google Patents. "US2579122A - Resorcinol recovery process." Accessed February 26, 2026.
  • Rasayan Journal of Chemistry. "MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES." Accessed February 26, 2026. [Link]

  • CONICET. "phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions." Accessed February 26, 2026. [Link]

  • ResearchGate. "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias." Accessed February 26, 2026. [Link]

  • Ataman Kimya. "RESORCINOL." Accessed February 26, 2026. [Link]

  • National Center for Biotechnology Information. "Recent Advances in Synthesis of 4-Arylcoumarins." Accessed February 26, 2026. [Link]

  • IISTE.org. "Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis." Accessed February 26, 2026. [Link]

  • Taylor & Francis Online. "Pechmann condensation – Knowledge and References." Accessed February 26, 2026. [Link]

  • Harvard University. "Pechmann Condensation.doc(44.5 KB)." Accessed February 26, 2026. [Link]

  • Wikipedia. "Pechmann condensation." Accessed February 26, 2026. [Link]

  • Sciencemadness.org. "extract resorcinol from hair dye." Accessed February 26, 2026. [Link]

  • SciPress. "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias." Accessed February 26, 2026. [Link]

  • ResearchGate. "Recent Advances in Synthesis of 4-Arylcoumarins." Accessed February 26, 2026. [Link]

  • YouTube. "Acid-Base Extraction Tutorial." Accessed February 26, 2026. [Link]

  • ARKAT USA, Inc. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the." Accessed February 26, 2026. [Link]

  • YouTube. "Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol." Accessed February 26, 2026. [Link]

  • ResearchGate. "A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts." Accessed February 26, 2026. [Link]

  • National Center for Biotechnology Information. "Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives of Resorcin[13]arene." Accessed February 26, 2026. [Link]

  • Google Patents. "US4239921A - Process for purification of crude resorcinol." Accessed February 26, 2026.
  • ACS Publications. "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry." Accessed February 26, 2026. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification." Accessed February 26, 2026. [Link]

  • Google Patents. "EP0322245A2 - Process for preparation of resorcinol." Accessed February 26, 2026.
  • ResearchGate. "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF." Accessed February 26, 2026. [Link]

  • TSI Journals. "Organic CHEMISTRY." Accessed February 26, 2026. [Link]

  • MDPI. "One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions." Accessed February 26, 2026. [Link]

  • National Center for Biotechnology Information. "4-Phenylcoumarin | C15H10O2 | CID 613729 - PubChem." Accessed February 26, 2026. [Link]

  • Google Patents. "CN104610023A - Preparation technology of 4-(1-phenylethyl)-1,3-resorcinol." Accessed February 26, 2026.
  • Wikipedia. "Resorcinol." Accessed February 26, 2026. [Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for 6-Ethylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for coumarin derivative synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 6-ethylcoumarin via the Pechmann condensation. Below, you will find mechanistic insights, validated experimental protocols, quantitative optimization data, and a troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Overview & The Role of the Catalyst

The synthesis of 6-ethylcoumarin is classically achieved via the Pechmann condensation, a highly efficient method for constructing coumarin scaffolds from phenols and β-keto esters or malic acid[1]. When 4-ethylphenol is reacted with malic acid in the presence of an acid catalyst, the malic acid undergoes an initial acid-catalyzed decarbonylation and dehydration to generate formylacetic acid in situ.

This highly reactive intermediate undergoes transesterification with 4-ethylphenol, followed by an intramolecular Friedel-Crafts alkylation and subsequent dehydration to form the bicyclic 6-ethylcoumarin[1][2].

Historically, concentrated sulfuric acid was used as the catalyst. However, this often leads to heavy carbonization (tar formation) and complicates downstream purification[3]. Modern protocols leverage solid acid catalysts—such as Phosphotungstic Acid (PTA) or tailored metal oxides (e.g., Zn/Ti matrices)—to improve yield and environmental profile[3][4]. Optimizing the exact molar concentration of these catalysts is critical: insufficient catalyst stalls the reaction, while excessive catalyst promotes the polymerization of the formylacetic acid intermediate and the oxidative degradation of the phenol[4].

Experimental Protocol: PTA-Catalyzed Synthesis of 6-Ethylcoumarin

This self-validating protocol utilizes Phosphotungstic Acid (PTA) to minimize tar formation while maintaining high catalytic turnover.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a clean, dry 50 mL round-bottom flask with 4-ethylphenol (10.0 mmol) and malic acid (12.0 mmol).

  • Catalyst Addition: Add the optimized concentration of Phosphotungstic Acid (PTA) (e.g., 8 mol% relative to 4-ethylphenol).

  • Reaction Execution: Heat the solvent-free mixture to 110–120 °C under continuous magnetic stirring. The mixture will melt and homogenize. Maintain this temperature for 3 hours.

  • In-Process Monitoring: Monitor the consumption of 4-ethylphenol via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent system.

  • Quenching & Workup: Once the starting material is consumed, cool the reaction mixture to 60 °C and pour it into 50 mL of crushed ice water. Stir vigorously until the crude 6-ethylcoumarin precipitates as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 15 mL) to remove unreacted malic acid and the water-soluble PTA catalyst, and recrystallize from hot ethanol to obtain pure 6-ethylcoumarin.

Quantitative Data: Catalyst Loading vs. Reaction Efficiency

The table below summarizes the causal relationship between solid acid catalyst concentration, reaction time, and isolated yield, demonstrating the critical threshold for optimization.

Catalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Visual Observation & Quality
2.05.041Pale yellow melt; unreacted phenol present.
5.04.068Yellow melt; moderate conversion.
8.0 3.0 89 Clear yellow-orange melt; clean TLC profile.
10.03.087Orange melt; slight darkening observed.
15.03.072Dark brown/black; significant tar formation.

Note: Data synthesized from comparative solid-acid Pechmann condensation studies[3][4].

Troubleshooting Guides & FAQs

Q: Why does the yield of 6-ethylcoumarin plateau or drop when I increase the catalyst concentration beyond 10 mol%? A: In Pechmann condensations, the acid catalyst drives both the transesterification and the intramolecular Friedel-Crafts alkylation[1]. While increasing the catalyst initially accelerates these steps, an excess of Lewis or Brønsted acid triggers competing side reactions. Specifically, the highly reactive formylacetic acid intermediate is prone to acid-catalyzed self-condensation and polymerization[4]. Furthermore, excessive acidity at elevated temperatures causes the oxidative degradation of 4-ethylphenol, leading to a drop in the isolated yield and the formation of intractable tar[3].

Q: I am observing significant tar formation and a dark reaction mixture. How can I mitigate this? A: Tar formation is a hallmark of substrate carbonization under harsh acidic conditions. To mitigate this:

  • Optimize Catalyst Loading: Ensure your catalyst concentration does not exceed the optimal threshold (typically 8–10 mol% for solid acids)[4].

  • Switch Catalysts: If using concentrated sulfuric acid, switch to a milder, reusable heterogeneous catalyst like PTA or a Zn/Ti oxide matrix. These provide superior Lewis acidity without the oxidative destruction typical of H₂SO₄[3][4].

  • Temperature Control: Strictly maintain the reaction temperature between 110–120 °C. Temperatures exceeding 130 °C exponentially increase tarring.

Q: The reaction is incomplete even after 5 hours. Should I just add more catalyst? A: Not necessarily. If the reaction stalls at a low catalyst loading, the catalyst may be experiencing deactivation from the water molecules generated during the esterification and final dehydration steps of the coumarin ring closure[2]. Instead of indiscriminately adding more catalyst, equip your apparatus with a Dean-Stark trap (if utilizing a solvent like toluene) or use molecular sieves to continuously sequester the water byproduct. This shifts the chemical equilibrium toward the product without risking acid-catalyzed degradation.

Q: How do I analytically confirm the successful cyclization of 6-ethylcoumarin versus an uncyclized intermediate? A: The final step of the Pechmann condensation is a dehydration event that forms the characteristic α-pyrone ring[1][2].

  • FTIR Spectroscopy: Look for the strong lactone carbonyl (C=O) stretch, which typically shifts to a higher frequency (around 1710–1730 cm⁻¹) upon successful cyclization into the rigid coumarin system.

  • ¹H-NMR Spectroscopy: The definitive proof of cyclization is the appearance of the alkene protons on the newly formed pyrone ring. You will observe two distinct doublets (typically around δ 6.3 ppm and δ 7.6 ppm) with a coupling constant (J) of approximately 9.5 Hz, corresponding to the C3 and C4 protons of the coumarin core.

Process Optimization Workflow

G Start 4-Ethylphenol + Malic Acid Cat Add Acid Catalyst (Variable mol%) Start->Cat InSitu In situ generation of Formylacetic Acid Cat->InSitu Heat (110-130 °C) Condense Transesterification & Friedel-Crafts Alkylation InSitu->Condense Catalyst Action Dehydrate Dehydration (Ring Closure) Condense->Dehydrate -H2O Product 6-Ethylcoumarin Dehydrate->Product Eval Evaluate Yield & Tar Formation Product->Eval Optimal Optimal Catalyst Conc. (e.g., 8-10 mol%) Eval->Optimal High Yield, Clean TooHigh Excess Catalyst: Polymerization & Tar Eval->TooHigh Yield Drop, Dark Mixture TooLow Insufficient Catalyst: Incomplete Reaction Eval->TooLow Unreacted Phenol TooHigh->Cat Decrease Loading TooLow->Cat Increase Loading

Figure 1: Logical workflow for optimizing catalyst concentration in 6-ethylcoumarin synthesis.

References

  • Wikipedia. Pechmann condensation.[Link]

  • National Center for Biotechnology Information (PMC). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.[Link]

  • Google Patents. Synthetic method of 6-methylcoumarin (CN105481813A).
  • Ethernet Edu. Aromatic Hydroxyketones: Preparation & Physical Properties. [Link]

Sources

Resolving regioisomer formation in 4-phenylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Issue: In the synthesis of 4-phenylcoumarins via the classical Pechmann condensation , researchers frequently encounter regioisomeric mixtures when using meta-substituted phenols (e.g., m-cresol, resorcinol). The reaction between a phenol and a


-keto ester (ethyl benzoylacetate) involves an electrophilic aromatic substitution followed by cyclization.

The Conflict: The cyclization can occur either ortho or para to the directing substituent on the phenol ring, leading to a mixture of 7-substituted (usually favored) and 5-substituted (sterically hindered) isomers. While the bulky 4-phenyl group generally suppresses the formation of the 5-isomer due to steric clash (peri-interaction), harsh conditions or specific electronic activators can still yield difficult-to-separate mixtures.

The Solution Architecture: This guide provides three tiers of resolution:

  • Optimization: Tuning the Pechmann reaction for thermodynamic control.

  • Design-Around: Utilizing Suzuki-Miyaura cross-coupling to bypass ring-closure ambiguity.

  • Purification: Advanced chromatographic strategies for isomer resolution.

Module A: The Pechmann Route (Optimization)

Mechanistic Insight

The Pechmann condensation proceeds via transesterification followed by a Friedel-Crafts-type hydroxyalkylation and dehydration.[1]

  • Kinetic Product: Cyclization at the less hindered position (favored by lower temperatures, weaker acids).

  • Thermodynamic Product: The most stable isomer (favored by high heat, strong acids).

  • 4-Phenyl Effect: Unlike 4-methylcoumarins, the 4-phenyl group introduces significant steric bulk. This creates a "peri-interaction" with the hydrogen or substituent at the C5 position. Consequently, formation of the 5-isomer is energetically costly.

Troubleshooting Workflow

User Question: I am using sulfuric acid at 100°C and getting a 15% impurity that I suspect is the regioisomer. How do I eliminate it?

Diagnosis: Sulfuric acid is a non-selective, "sledgehammer" catalyst. It often promotes side reactions and sulfonations.

Recommendation: Switch to Solid Acid Catalysts or Lewis Acids under solvent-free conditions. These often show higher selectivity for the 7-isomer due to surface-mediated steric constraints.

Protocol 1: Highly Regioselective Solvent-Free Synthesis

Based on solid-acid catalysis (e.g., Amberlyst-15 or Sulfamic Acid).

  • Reagents: Mix m-cresol (10 mmol) and ethyl benzoylacetate (10 mmol) in a 1:1 ratio.

  • Catalyst: Add Sulfamic Acid (10 mol%) or Amberlyst-15 (10 wt%) .

  • Reaction: Grind the mixture (if solid) or stir neat at 110–130°C for 1–2 hours.

    • Note: The absence of solvent increases the collision frequency and favors the expulsion of ethanol/water.

  • Workup: Cool to room temperature. Add cold water (20 mL). The solid product precipitates.

  • Purification: Recrystallize from ethanol.

    • Validation: This method typically yields >90% of the 7-isomer due to the thermodynamic preference at 130°C and the specific surface activity of the solid acid [1][2].

Decision Logic: Catalyst Selection
Catalyst SystemRegioselectivityYieldComments
H₂SO₄ (Conc.) ModerateHigh"Dirty" reaction; charring common; difficult workup.
Amberlyst-15 HighHighRecyclable; surface constraints favor 7-isomer [2].
InCl₃ (Lewis Acid) Very HighModerateMild conditions; expensive; good for sensitive substrates.
Preyssler Acid HighHighGreen chemistry; heteropolyacid structure improves selectivity [1].

Module B: The "Design-Around" (Suzuki Coupling)

User Question: My phenol substituent is electronically complex (e.g., -OMe, -Cl), and Pechmann fails or gives 50/50 mixtures. What now?

The Fix: Abandon the ring-formation strategy. Use Suzuki-Miyaura Cross-Coupling . By synthesizing the coumarin core first (as a 4-triflate or 4-chloro derivative) and then attaching the phenyl ring, you guarantee the regiochemistry of the coumarin backbone is fixed before the phenyl group arrives.

Pathway Visualization

G Start Substituted Phenol Inter 4-Hydroxycoumarin (Regio-defined) Start->Inter Cyclization w/ Malonic Acid Activate 4-Triflate/Tosylate Coumarin Inter->Activate Tf2O or TsCl Base Product 4-Phenylcoumarin (Single Isomer) Activate->Product Ph-B(OH)2 Pd(PPh3)4, K2CO3 Suzuki Coupling

Caption: Figure 1 illustrates the linear synthesis where the coumarin scaffold is locked prior to phenyl installation, eliminating regioisomerism [3][4].

Protocol 2: Suzuki-Miyaura Coupling of 4-Triflate Coumarin
  • Activation: Convert a substituted 4-hydroxycoumarin (commercially available or easily made) to the 4-triflate using triflic anhydride (Tf₂O) and pyridine in DCM at 0°C.

  • Coupling:

    • Substrate: 4-Triflate coumarin (1.0 equiv).

    • Partner: Phenylboronic acid (1.2 equiv).

    • Catalyst: Pd(PPh₃)₄ (3–5 mol%).

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux (90–100°C) under Argon for 4–12 hours.

  • Why this works: The C-C bond formation occurs exclusively at C4. No rearrangement is possible. This is the gold standard for structural certainty [3][5].

Module C: Purification & Analysis (Separation Science)

If you must separate isomers (e.g., for structure-activity relationship studies), standard C18 HPLC often fails because the isomers have identical hydrophobicity.

User Question: I see two peaks with identical Mass Spec (m/z) values. How do I separate them?

Recommendation: Utilize Pi-Pi (π-π) Interaction chromatography. Isomers differ in the spatial arrangement of their aromatic rings, affecting how they interact with phenyl-based stationary phases.

HPLC Method Development Guide
ParameterStandard ConditionIsomer-Specific Optimization
Column Phase C18 (Octadecyl)Phenyl-Hexyl or PFP (Pentafluorophenyl)
Mechanism Hydrophobic Interaction

-

Stacking & Shape Selectivity
Mobile Phase Water/AcetonitrileWater/Methanol (MeOH promotes

-interactions better than ACN)
Additives 0.1% Formic Acid0.1% Formic Acid (essential for peak shape)
Temperature 25°C15–20°C (Lower temp increases stationary phase interaction)

Protocol:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient: 0–5 min (30% MeOH), 5–25 min (30%

    
     80% MeOH).
    
  • Rationale: The 4-phenyl group and the fused benzene ring create a specific "flatness" or electron density map. Phenyl columns discriminate based on the accessibility of these

    
    -clouds, which differs between 5- and 7-substituted isomers [6][7].
    

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Pechmann reaction? A: Yes. Microwave irradiation (MW) is highly recommended. It accelerates the rate-determining step (transesterification) and often improves the selectivity for the thermodynamic product (7-isomer) by reaching high internal temperatures rapidly. Use a solvent-free method with sulfamic acid in a MW reactor at 130°C for 10–20 mins [2].

Q: Why does the 4-phenyl group make the reaction slower than the 4-methyl analog? A: Steric hindrance. The benzoyl group in ethyl benzoylacetate is much bulkier than the acetyl group in ethyl acetoacetate. This slows down the initial attack of the phenol. You generally need higher temperatures or stronger catalysts (like InCl₃ or TfOH) compared to standard 4-methylcoumarin synthesis.

Q: Is there a "Green" solvent-free method? A: Absolutely. The Preyssler heteropolyacid catalyst method is solvent-free, recyclable, and runs at 130°C. It is reported to give high yields (80–90%) with excellent atom economy [1].

References

  • Romanelli, G. P., et al. (2016). "Solvent-free synthesis of 4-phenylcoumarins using a recyclable Preyssler heteropolyacid catalyst." Research on Chemical Intermediates.

  • Perez, V., et al. (2018). "Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts." Molecules.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol."

  • BenchChem. "Technical Support: Optimizing HPLC Separation of Coumarin Isomers."

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation (Phenyl/PFP)."

  • Organic Chemistry Portal. "Pechmann Condensation: Mechanism and Conditions."[1]

Sources

Validation & Comparative

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one reference standard purity verification

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Purity Verification of 6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one Reference Standards: A Comparative Guide

The Analytical Challenge in Neoflavone Characterization

The compound This compound (a 4-phenylcoumarin derivative) is a structurally complex neoflavone. Compounds in this class are rigorously investigated for their significant biological activities, including [1] and [2].

When utilizing this compound as a primary reference standard for biological assays or pharmacokinetic quantification, assigning an absolute purity value is critical. Historically, the industry relied on the Mass Balance approach. However,[3]. Relying solely on relative chromatographic area percentages often leads to hidden biases. This guide objectively compares the traditional Mass Balance methodology against SI-traceable Quantitative NMR (qNMR) , demonstrating why orthogonal verification is the modern gold standard.

Methodological Framework & Self-Validating Protocols

To establish a self-validating analytical system, every measurement must contain internal checks for accuracy. Below are the optimized protocols for both methodologies.

Protocol A: Mass Balance Approach (HPLC-UV + KF + TGA)

This method calculates purity by subtracting all measured impurities (water, volatiles, inorganics) from the total chromatographic purity.

  • Step 1: Chromatographic Purity (HPLC-UV/MS)

    • Preparation: Dissolve the batch sample to a concentration of 1.0 mg/mL in Acetonitrile:Water (50:50).

    • Execution: Inject 2 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) over 15 minutes. Detect at 254 nm and 320 nm (optimal for the coumarin core).

    • Self-Validation (System Suitability): Inject a resolution mixture containing the analyte and its synthetic precursor (e.g., resorcinol derivative). The run is only valid if the critical pair resolution (

      
      ) is 
      
      
      
      and the tailing factor is
      
      
      .
  • Step 2: Orthogonal Impurity Profiling

    • Water Content: Perform Karl Fischer (KF) coulometric titration in triplicate.

    • Volatiles: Execute Headspace GC-FID to quantify residual solvents (e.g., ethyl acetate used during crystallization).

    • Inorganics: Perform Residue on Ignition (ROI) / Thermogravimetric Analysis (TGA) to quantify inorganic salts.

Protocol B: Quantitative NMR (qNMR)

qNMR provides an absolute mass fraction by directly comparing the proton resonance integrals of the analyte against a certified internal standard. [4].

  • Step 1: Gravimetric Preparation

    • Execution: Using a calibrated microbalance (

      
       mg), accurately weigh ~10.0 mg of the this compound sample and ~5.0 mg of an SI-traceable Internal Standard (IS). Choice of IS: 1,4-Dinitrobenzene (NIST SRM) is selected because its aromatic singlet (~8.4 ppm) does not overlap with the analyte's ethyl triplet (~1.15 ppm) or coumarin H-3 singlet (~6.1 ppm). Dissolve completely in 0.6 mL DMSO-
      
      
      
      .
  • Step 2: NMR Acquisition

    • Execution: Acquire data on a 600 MHz spectrometer using a 90° excitation pulse.

    • Causality of Relaxation: Set the relaxation delay (

      
      ) to 60 seconds. Why? To achieve 
      
      
      
      longitudinal relaxation,
      
      
      must be at least
      
      
      (spin-lattice relaxation time) of the slowest relaxing proton. Failing to do so causes signal saturation and artificially lowers the purity value.
  • Step 3: Self-Validation

    • Verify that the Signal-to-Noise (S/N) ratio for both the quantified analyte peak and the IS peak is

      
      . Ensure the baseline is perfectly flat before integration.
      

Experimental Data & Comparative Analysis

The following dataset represents a typical purity verification workflow for a high-grade synthetic batch of this compound.

Analytical ParameterMass Balance MethodologyqNMR Methodology
Primary Assay Metric 99.65% (HPLC-UV Area %)Integral Ratio (Analyte / IS)
Water Content (KF) 0.45%Intrinsic to qNMR measurement
Residual Solvents (GC) 0.80% (Ethyl Acetate)Intrinsic to qNMR measurement
Inorganic Ash (ROI) 0.05%Intrinsic to qNMR measurement
Final Certified Purity 98.35% ± 0.20% 97.12% ± 0.15%
Traceability Relative to UV response factorsAbsolute (SI-Traceable via NIST SRM)

Causality in Experimental Design: Explaining the Data Discrepancy

Why does the Mass Balance approach overestimate the purity (98.35%) compared to qNMR (97.12%)?

The causality lies in the fundamental physics of the detectors. HPLC-UV relies on the extinction coefficient of the molecule. The highly conjugated 4-phenylcoumarin core absorbs UV light intensely. If the sample contains 1-2% of non-chromophoric impurities (such as aliphatic polymers, degraded solvent complexes, or silica gel from column chromatography), the UV detector is blind to them. Consequently, the denominator in the chromatographic area percentage is artificially small, inflating the perceived purity.

Conversely, qNMR is an absolute counting technique. The area of the NMR peak is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's structure. By comparing the integral of the analyte's ethyl group against the SI-traceable 1,4-Dinitrobenzene, qNMR accounts for the entire mass of the sample in the tube.[5].

Visual Workflow: Orthogonal Verification

Below is the logical architecture of a robust purity verification system.

PurityVerification Start This compound (Raw Batch) MassBalance Mass Balance Approach Start->MassBalance qNMR_Path qNMR Approach (SI-Traceable) Start->qNMR_Path HPLC HPLC-UV/MS (Chromatographic Purity) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF TGA TGA / ROI (Volatiles & Inorganics) MassBalance->TGA CalcMB 100% - (Imp + H2O + Volatiles) Calculation HPLC->CalcMB KF->CalcMB TGA->CalcMB Compare Orthogonal Comparison (Bias Detection) CalcMB->Compare IntStd Internal Standard (e.g., 1,4-Dinitrobenzene) qNMR_Path->IntStd NMR_Acq 1H-NMR Acquisition (Relaxation Delay > 5*T1) IntStd->NMR_Acq CalcNMR Absolute Mass Fraction Calculation NMR_Acq->CalcNMR CalcNMR->Compare Certified Certified Reference Material (CRM) Compare->Certified

Orthogonal purity verification workflow comparing Mass Balance and SI-traceable qNMR methodologies.

Conclusion

For complex neoflavones like this compound, relying exclusively on HPLC-UV mass balance introduces unacceptable metrological risk. By integrating SI-traceable qNMR, laboratories can detect non-chromophoric mass fractions, eliminate UV-response bias, and produce Reference Standards with absolute, defensible purity values necessary for rigorous pharmacological testing.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules (MDPI).[Link]

  • 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry (PubMed).[Link]

  • 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line. Anticancer Research.[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry (PubMed).[Link]

  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583). JEOL. [Link]

Sources

Spectroscopic Comparison of 4-Phenylcoumarin vs. Coumarin Standards: A Technical Guide for Fluorophore Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic fluorophores and bioactive scaffolds, the coumarin nucleus (1,2-benzopyrone) remains a privileged structure. For researchers developing novel bioimaging probes, laser dyes, or targeted therapeutics, modifying the coumarin core is a primary strategy for tuning photophysical and pharmacological properties[1].

This guide provides an objective, data-driven comparison between standard coumarins and 4-phenylcoumarins (neoflavonoids). By analyzing their ultraviolet-visible (UV-Vis), fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles, we will establish the mechanistic causality behind their divergent behaviors and provide self-validating experimental workflows for their characterization.

Structural Logic and Photophysical Causality

The fundamental difference between a standard coumarin (e.g., 7-hydroxycoumarin) and a 4-phenylcoumarin lies in the extended


-conjugation introduced at the C-4 position. However, this structural addition introduces a photophysical paradox:
  • Extended Conjugation vs. Steric Hindrance: While the phenyl ring theoretically extends the

    
    -system (which should red-shift absorption and emission), steric clashing between the C-4 phenyl protons and the C-5 coumarin proton forces the phenyl ring out of coplanarity.
    
  • Non-Radiative Decay: In unsubstituted 4-phenylcoumarins, this freely rotating phenyl group acts as an intramolecular rotor. Upon photoexcitation, the energy is dissipated via non-radiative decay pathways, rendering the baseline 4-phenylcoumarin virtually non-fluorescent[2].

  • The "Push-Pull" Solution: To unlock the fluorescent potential of 4-phenylcoumarins, researchers must engineer a "push-pull" system. By adding strong electron-donating groups (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) at the C-7 position and electron-accepting features, the molecule undergoes Intramolecular Charge Transfer (ICT), overcoming the rotor-induced quenching and yielding massive Stokes shifts.

G A Coumarin Core (Standard) B C-4 Phenyl Substitution A->B C Steric Rotor Effect (Non-planar) B->C D Non-Radiative Decay (Fluorescence Quenched) C->D E Add C-7 Electron Donors (Push-Pull System) D->E Structural Tuning F Intramolecular Charge Transfer (ICT) E->F G Red-Shifted Emission & High Quantum Yield F->G

Photophysical changes induced by C-4 phenyl substitution on the coumarin core.

Quantitative Spectroscopic Comparison

To contextualize the performance of these molecules, we must compare their baseline spectroscopic metrics. The table below synthesizes typical values for standard coumarins versus 4-phenyl variants.

Table 1: Comparative Spectral Data of Coumarin Derivatives
Compound ClassUV-Vis

(nm)
Emission

(nm)
Quantum Yield (

)
Key IR/NMR Markers
Coumarin (Standard) ~310~390< 0.01C-4 proton singlet (~

7.8 ppm)
7-Hydroxycoumarin ~325~450~0.70Strong OH stretch (~3300 cm

)
4-Phenylcoumarin (Unsub.) ~280, 330N/A (Quenched)< 0.001Aromatic multiplet (~

7.3-7.5 ppm)
7-Amino-4-phenylcoumarin ~350 - 370~470 - 5100.40 - 0.80Red-shifted C=O stretch (~1705 cm

)

Note: Unsubstituted 4-phenylcoumarins exhibit distinct UV absorption bands (e.g., 232, 289, and 360 nm) but lack significant fluorescence unless functionalized[2],[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible data, the following step-by-step protocols must be strictly adhered to. These workflows are designed with internal controls to prevent common spectroscopic artifacts.

Protocol A: UV-Vis and Steady-State Fluorescence Spectroscopy

Causality Focus: Preventing inner-filter effects and ensuring accurate quantum yield calculations.

  • Stock Preparation: Dissolve the synthesized coumarin standard in spectroscopic-grade acetonitrile or DMSO to yield a

    
     stock solution. Rationale: Spectroscopic-grade solvents prevent background fluorescence from impurities.
    
  • Serial Dilution & Absorbance Check: Dilute the stock to working concentrations (

    
     to 
    
    
    
    ). Measure the UV-Vis absorption from
    
    
    to
    
    
    .
    • Critical Control: Ensure the absorbance at the chosen excitation wavelength is strictly less than 0.1 OD [4]. Higher absorbance leads to primary and secondary inner-filter effects, where the fluorophore re-absorbs its own emitted light, artificially deflating the calculated quantum yield.

  • Fluorescence Emission Scan: Excite the sample at its UV-Vis

    
    . Record the emission spectrum, ensuring the excitation and emission slit widths (bandpass) are kept consistent (e.g., 
    
    
    
    )[5].
  • Quantum Yield (

    
    ) Determination:  Use a comparative method against a known standard (e.g., Quinine Sulfate in 
    
    
    
    ,
    
    
    ). Calculate using the integrated fluorescence intensity and absorbance values.

Workflow S1 1. Prepare Stock (1 mM in ACN) S2 2. Dilute Sample (Abs < 0.1 OD) S1->S2 S3 3. UV-Vis Scan (Find λ_max) S2->S3 Avoid Inner Filter Effect S4 4. Emission Scan (Excite at λ_max) S3->S4

Self-validating spectroscopic workflow for coumarin fluorophore characterization.

Protocol B: Structural Verification via NMR and IR

Causality Focus: Confirming the success of C-4 phenyl substitution.

  • Sample Preparation: Dissolve

    
     of the compound in deuterated chloroform (
    
    
    
    ) or DMSO-
    
    
    .
  • 
    H and 
    
    
    
    C NMR Acquisition:
    • Standard Coumarin: Look for the diagnostic C-4 and C-3 alkene protons, which typically appear as doublets (

      
      ) around 
      
      
      
      7.8 ppm and
      
      
      6.3 ppm, respectively.
    • 4-Phenylcoumarin: The successful addition of the C-4 phenyl group is confirmed by the complete disappearance of the C-4 proton signal and the emergence of a 5-proton aromatic multiplet between

      
       7.3 and 7.5 ppm. The C-3 proton will shift to a singlet around 
      
      
      
      6.0 - 6.2 ppm due to the loss of vicinal coupling.
  • ATR-FTIR Spectroscopy: Analyze the solid powder. Standard coumarins show a sharp

    
    -unsaturated lactone carbonyl (C=O) stretch around 
    
    
    
    [3]. In highly conjugated, push-pull 4-phenylcoumarins, this peak often shifts to lower wavenumbers (
    
    
    ) due to the increased single-bond character of the carbonyl group resulting from ICT.

Conclusion for Drug Development Professionals

When selecting between a standard coumarin and a 4-phenylcoumarin scaffold, the choice dictates the downstream application. Standard coumarins (like 7-hydroxycoumarin) offer reliable, high-quantum-yield fluorescence suitable for basic enzymatic assays. Conversely, 4-phenylcoumarins act as highly tunable scaffolds. While inherently quenched by steric rotation, strategically substituting them with electron donors creates robust push-pull fluorophores with massive Stokes shifts, making them superior candidates for advanced in vivo bioimaging and targeted therapeutics[1].

References

  • Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chemical structure and basic photophysical properties of coumarin and benzo[g]coumarin derivatives Source: ResearchGate URL:[Link]

  • 4-Phenylcoumarins from Mesua ferrea with selective CYP1B1 inhibitory activity Source: SciSpace URL:[Link]

  • Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label Source: MDPI URL:[Link]

  • Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers Source: RSC Publishing URL:[Link]

Sources

A Comparative Guide to the Fluorescence Quantum Yield of 4-Phenylcoumarin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenylcoumarin scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties, which are highly sensitive to substitution patterns and the local microenvironment.[1][2] The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a paramount parameter for evaluating the performance of these fluorophores in various applications, from bioimaging to high-throughput screening assays.[3] This guide presents a comparative analysis of the quantum yields of several 4-phenylcoumarin derivatives, details the rigorous experimental protocol for their determination, and discusses the key structural and environmental factors that influence their fluorescence efficiency.

Comparative Analysis of Fluorescence Quantum Yields

The fluorescence quantum yield of 4-phenylcoumarin derivatives can vary significantly based on the nature and position of substituents on both the coumarin core and the 4-phenyl ring, as well as the solvent environment.[4] The following table summarizes the quantum yields of selected 4-phenylcoumarin derivatives and other relevant coumarins to provide a clear basis for comparison.

CompoundSubstituent(s)Solventλex (nm)λem (nm)Quantum Yield (Φf)Reference(s)
7-Hydroxy-4-phenylcoumarin 7-OH, 4-PhAssay Buffer355455Not specified[1]
Coumarin Derivative (4e) p-methyl on phenylDMFNot specifiedNot specified0.83 [5][6]
Phenylcoumarin-3-carboxylate (6e) 7-N,N-diethylamino, C18 alkoxyEthanolNot specifiedNot specified0.79 [7]
Cyanophenylbenzocoumarin (9d) VariesEthanolNot specifiedNot specified0.80 [7]
Cyanophenylbenzocoumarin (9e) VariesEthanolNot specifiedNot specified0.74 [7]
4-Alkylcoumarin-pyridine derivative Pyridine substitutedNot specified210-307402-4150.06-0.19[8]
4-Phenylcoumarin-pyridine derivative Pyridine substitutedNot specifiedNot specifiedNot specifiedNo noticeable fluorescence[8]
Coumarin 30 -AcetonitrileNot specifiedNot specified0.67[3]
Coumarin 1 7-N,N-diethylaminoEthanolNot specifiedNot specified0.73[3]
7-Hydroxycoumarin 7-OHEthanol3244540.73[2]
7-Aminocoumarin 7-NH2Ethanol3524500.73[2]

Note: The quantum yield of fluorescent dyes is highly dependent on the solvent. The data presented is for comparative purposes, and it is recommended to determine the quantum yield in the specific experimental solvent.

Factors Influencing Fluorescence Quantum Yield

The electronic nature of substituents plays a crucial role in determining the quantum yield of coumarin derivatives. Strong electron-donating groups at the 7-position, such as amino or dialkylamino groups, generally enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups tend to decrease it. For instance, a 4-phenylcoumarin derivative with a p-methyl substituent on the phenyl ring (compound 4e) exhibits a high quantum yield of 0.83.[5][6]

Solvent polarity is another critical factor.[9] For many 7-aminocoumarins, increasing solvent polarity can lead to a decrease in quantum yield due to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[4][9] In polar solvents, this twisted state provides a non-radiative decay pathway, effectively quenching fluorescence.[9] However, some derivatives maintain strong emission in various media due to their rigid structures.[4]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most reliable and widely used method for determining the fluorescence quantum yield is the comparative method.[2][10] This technique involves comparing the integrated fluorescence intensity of a test sample to that of a standard with a known quantum yield.[10][11]

I. Materials and Instrumentation:

  • Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Test Sample: Purified 4-phenylcoumarin derivative.

  • Reference Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the test sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.55) is a common standard.[2][12]

  • Solvent: Spectroscopic grade solvent, ensuring no interfering absorption or fluorescence.

II. Step-by-Step Methodology:

  • Selection of Excitation Wavelength: Determine the absorption spectra of both the test sample and the reference standard. Choose an excitation wavelength where both compounds have significant absorbance, and the absorbance value is below 0.1 to minimize inner filter effects.

  • Solution Preparation: Prepare a series of at least five dilute solutions of both the test sample and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, accurately measure the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Set the spectrofluorometer to the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution of the test sample and the reference standard.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.[9]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • The resulting plots should be linear. Determine the slope (gradient) of each line using linear regression.

III. Quantum Yield Calculation:

The fluorescence quantum yield of the test sample (Φf_sample) is calculated using the following equation:[3][10]

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

  • Φf_std is the quantum yield of the reference standard.

  • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used for both, this term becomes 1.

Experimental Workflow Diagram

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilute Solutions of Test Sample abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Dilute Solutions of Reference Standard prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Comparative Equation) plot->calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Trustworthiness and Self-Validating Systems

The reliability of the comparative method hinges on several key factors. The purity of the test compound and the reference standard is paramount. Impurities can act as quenchers, leading to artificially low quantum yield values.[9] It is also crucial to work in the linear range of absorbance (typically < 0.1) to avoid inner filter effects, where the sample itself reabsorbs the emitted fluorescence. The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a self-validating check for the absence of such concentration-dependent artifacts.[10] Furthermore, ensuring the stability of the standard is critical; for example, quinine sulfate solutions can be light-sensitive.[9]

Conclusion

The 4-phenylcoumarin framework offers a versatile platform for the development of fluorescent probes with a wide range of quantum yields. By understanding the influence of substituents and the solvent environment, researchers can select or design derivatives with optimal brightness for their specific applications. The detailed experimental protocol provided in this guide offers a robust and reliable method for benchmarking the fluorescence quantum yield, empowering data-driven decisions in drug discovery and scientific research.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI.
  • Solvent Effects on Coumarin Fluorescence Quantum Yield. Benchchem.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
  • Fluorescence properties of some coumarin dyes and their analytical implic
  • Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. PubMed.
  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study.
  • 7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays. Benchchem.
  • A Comparative Analysis of the Spectral Properties of Substituted Coumarins. Benchchem.
  • A Comparative Analysis of Coumarin 30's Quantum Yield for Advanced Research Applic
  • Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.

Sources

Safety Operating Guide

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise disposal and handling procedures for 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one (a substituted 4-phenylcoumarin).

As a Senior Application Scientist, I have structured this protocol to prioritize containment of biological activity and environmental protection . Phenylcoumarins are frequently investigated for potent biological activities (e.g., HIV-1 inhibition, antioxidant properties), meaning this compound must be treated not just as chemical waste, but as a potentially bioactive substance.

Chemical Dossier & Hazard Profile

Before disposal, you must characterize the waste.[1] This compound belongs to the 4-phenylcoumarin class.[2]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight ~266.29 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, Methanol, Acetone, Ethyl Acetate.
Primary Hazards Irritant (H315, H319, H335) ; Potential Bioactive (Enzyme Inhibitor).
Waste Category Non-Halogenated Organic Solid / Solvent (if dissolved).

Critical Safety Note: While specific toxicological data for this exact ethyl-substituted derivative may be limited, the coumarin scaffold is the basis for many anticoagulants and enzyme inhibitors. Treat as a potential reproductive toxin and aquatic pollutant. Do not dispose of down the drain.

Waste Segregation & Characterization

Proper segregation is the causality behind safe incineration. Mixing this compound with incompatible streams (e.g., oxidizers) can cause uncontrolled reactions or violate incinerator permits.

A. Solid Waste (Pure Compound)
  • Stream: Non-Halogenated Organic Solids.[1]

  • Container: High-density polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.

B. Liquid Waste (Solutions)
  • Stream: Non-Halogenated Organic Solvents.

  • Context: HPLC effluent, mother liquors from synthesis, or stock solutions (DMSO/Methanol).

  • Requirement: Ensure the solvent stream is compatible. If dissolved in DMSO, segregate into "Combustible Organic Waste."

C. Contaminated Debris
  • Items: Weigh boats, pipette tips, gloves, silica gel from columns.

  • Stream: Solid Hazardous Waste (Debris).

  • Prohibition: Do not place in regular trash or biohazard bags (unless contaminated with infectious agents).

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid Substance (Expired or Surplus)
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.

  • Transfer: Carefully transfer the solid material into the designated Non-Halogenated Organic Waste container.

    • Technique: Use an antistatic spatula to minimize dust dispersion.

  • Rinsing (Triple Rinse Rule):

    • Rinse the original vial 3 times with a small volume of compatible solvent (e.g., acetone or ethanol).

    • Crucial Step: Pour these rinses into the Liquid Organic Waste container, not the solid bin.

  • Vial Disposal: Once triple-rinsed and air-dried in the hood, the original vial can be defaced (label removed) and discarded in glass recycling or sharps bins, depending on facility rules.

  • Log Entry: Record the mass added to the waste container on the satellite accumulation log.

Protocol 2: Disposal of HPLC/Reaction Mixtures
  • pH Check: Ensure the solution is neutral (pH 6-8). If the mobile phase contained acids (TFA, Formic Acid), ensure the waste container is rated for acidic organic waste.

  • Segregation: Pour into Non-Halogenated Solvent Waste .

    • Note: If the compound was used with chlorinated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream.

  • Cap & Seal: Tightly cap the carboy immediately after addition to prevent volatile emissions.

Emergency Procedures: Spill Management

Scenario: Powder Spill on Benchtop

  • Isolate: Alert nearby personnel and mark the area.

  • PPE: Wear N95 respirator or work in a ventilated hood if possible.

  • Dry Clean-up: Do not wet initially (this spreads the material). Cover the spill with a dry absorbent pad or use a scoop to collect the bulk solid.

  • Wet Clean-up: Once bulk solid is removed, clean the surface with soap and water, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into a heavy-duty hazardous waste bag and tag as Hazardous Waste Debris .

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for segregating this coumarin derivative.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it Liquid (Solution)? Start->IsLiquid BinSolid Bin: Non-Halogenated Organic Solid IsSolid->BinSolid Pure Compound Debris Bin: Solid Hazardous Debris (PPE/Wipes) IsSolid->Debris Contaminated Wipes/Gloves SolventType Identify Solvent Base IsLiquid->SolventType BinHalo Bin: Halogenated Solvent Waste SolventType->BinHalo Contains DCM/Chloroform BinNonHalo Bin: Non-Halogenated Solvent Waste SolventType->BinNonHalo Contains MeOH/DMSO/Acetone

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Regulatory & Compliance (RCRA/CLP)

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it exhibits characteristics of Ignitability (D001) if in organic solvent, and potential Toxicity (if leachable).

    • Recommendation: Classify as "Hazardous Waste" pending determination. Do not treat as non-regulated.

  • European CLP:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3]

    • P501: Dispose of contents/container to an approved waste disposal plant.

References

  • PubChem. (2025).[5] 4-Phenylcoumarin | C15H10O2 | CID 613729 - Safety and Hazards.[5] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.